(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid
Description
Properties
IUPAC Name |
(2S)-2,4-bis(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLJGVZPXYNGT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428605 | |
| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55478-23-4 | |
| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Di-functionalized Amino Acid Building Blocks
In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids offers a powerful tool for modulating the pharmacological properties of bioactive peptides. Among these, (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid, a derivative of L-2,4-diaminobutyric acid (L-DAB), stands out as a versatile building block. The presence of two amino functionalities, orthogonally protected with the well-established benzyloxycarbonyl (Cbz or Z) group, allows for the introduction of unique structural motifs and branching points within a peptide sequence.[1] The Cbz group, pioneered by Bergmann and Zervas, provides robust stability during peptide synthesis and can be selectively removed under specific conditions, making it a cornerstone of peptide chemistry.[][3] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this compound in the development of novel therapeutics.
Proposed Synthesis of this compound
A reliable and straightforward synthesis of the title compound can be envisioned starting from the commercially available L-2,4-diaminobutyric acid dihydrochloride. The synthesis involves a one-pot, two-step protection of both the α- and γ-amino groups using benzyl chloroformate under alkaline conditions. This method, a variation of the classic Schotten-Baumann reaction, is widely used for the Cbz protection of amino acids due to its efficiency and scalability.[4]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
-
Dissolution of Starting Material: In a flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve L-2,4-diaminobutyric acid dihydrochloride (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (NaOH).[5] Use a sufficient amount of base to neutralize the dihydrochloride and maintain a pH of approximately 9-10.
-
Protection Reaction: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (Cbz-Cl, 2.2 equivalents) dropwise. Monitor the pH of the reaction mixture and add additional 1 M NaOH as needed to maintain the pH between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may promote racemization.[4]
-
Reaction Completion: After the addition of Cbz-Cl is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M hydrochloric acid (HCl). The product should precipitate out of the solution.
-
Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The introduction of Cbz groups often facilitates crystallization, so the crude product can likely be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[] If necessary, further purification can be achieved by silica gel column chromatography.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₂N₂O₆ |
| Molecular Weight | 386.40 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water and non-polar solvents. |
| Chirality | Contains a stereocenter at the α-carbon in the (S)-configuration. |
Spectroscopic Characterization (Predicted)
The spectroscopic data for this compound can be predicted based on the known spectral characteristics of Cbz-protected amino acids and related molecules like N,N'-diprotected lysine.[6]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad s | 1H | Carboxylic acid (-COOH) |
| ~7.35 | m | 10H | Aromatic protons (2 x C₆H₅) |
| ~5.10 | s | 4H | Benzylic protons (2 x -CH₂Ph) |
| ~4.30 | m | 1H | α-CH |
| ~3.20 | m | 2H | γ-CH₂ |
| ~2.00 | m | 2H | β-CH₂ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic acid (-COOH) |
| ~156 | Carbonyl (2 x Cbz C=O) |
| ~136 | Aromatic quaternary carbon |
| ~128 | Aromatic CH |
| ~67 | Benzylic (-CH₂Ph) |
| ~55 | α-CH |
| ~40 | γ-CH₂ |
| ~30 | β-CH₂ |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (carbamate) |
| ~3030 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid and carbamate) |
| ~1530 | N-H bend and C-N stretch (amide II) |
| ~1250 | C-O stretch (carbamate) |
Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the reactivity of the Cbz protecting groups and the carboxylic acid moiety.
-
Stability: The Cbz group is stable to a wide range of reaction conditions, including those used in peptide bond formation.[7] It is generally stable to mildly acidic and basic conditions. However, it can be cleaved under strong acidic or basic conditions, although this is not the preferred method of deprotection.[4]
-
Reactivity and Deprotection: The primary method for the removal of the Cbz group is catalytic hydrogenolysis.[8] This is a mild and efficient method that proceeds by the cleavage of the benzyl C-O bond in the presence of a palladium catalyst and a hydrogen source. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[9]
Caption: General scheme for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
Applications in Drug Development and Research
This compound is a valuable building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications.
-
Peptide Synthesis: This di-protected amino acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[10] The carboxylic acid can be activated and coupled to a resin-bound amine, and the resulting di-Cbz protected residue can be extended at the N-terminus.
-
Introduction of Structural Constraints: The diaminobutanoic acid scaffold can be used to introduce conformational constraints into peptides, which can lead to increased potency, selectivity, and metabolic stability.
-
Synthesis of Branched and Cyclic Peptides: The two protected amino groups provide handles for the synthesis of branched peptides or for intramolecular cyclization to generate constrained cyclic peptides.
-
Drug Conjugation: The amino groups, after deprotection, can be used as attachment points for conjugating other molecules, such as small molecule drugs, imaging agents, or polymers, to a peptide backbone.[11]
Conclusion
This compound represents a strategically important and versatile building block for researchers and scientists in the fields of peptide chemistry and drug development. Its well-defined stereochemistry and the robust, yet readily cleavable, Cbz protecting groups allow for the precise and controlled synthesis of complex peptide-based molecules. The ability to introduce di-amino functionality provides a gateway to novel peptide architectures with potentially enhanced therapeutic properties. The proposed synthesis is efficient and utilizes standard, well-established chemical transformations, making this valuable compound accessible for a wide range of research and development applications.
References
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Wang, S., et al. (2019). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. PMC. [Link]
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- 5. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Boc-N'-Cbz-L-lysine(2389-45-9) 1H NMR spectrum [chemicalbook.com]
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An In-depth Technical Guide to the Synthesis of Nα,Nγ-di-Benzyloxycarbonyl-L-2,4-diaminobutanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Protected Diamino Acids
L-2,4-diaminobutanoic acid (L-DABA), a non-proteinogenic amino acid, is a crucial building block in medicinal chemistry.[1] Its structure, featuring two amine groups at the α and γ positions, allows for the creation of unique peptide architectures and complex molecular scaffolds.[2][3] These structures are integral to the development of novel therapeutics, including enzyme inhibitors and peptide-based drugs.[4][5][6][7] However, the presence of multiple reactive sites—two amino groups and one carboxylic acid—necessitates a strategic use of protecting groups to achieve selective chemical transformations.
The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in peptide synthesis.[2][8] It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it ideal for multi-step syntheses.[9] The target molecule of this guide, Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid, is a fully protected DABA derivative, rendering the amino groups unreactive and enabling selective modification of the carboxylic acid terminus.
This guide provides a comprehensive overview of a reliable synthetic route to di-Cbz-L-2,4-diaminobutanoic acid, focusing on the underlying chemical principles, a detailed experimental protocol, and essential characterization data.
Retrosynthetic Analysis and Strategy
A logical and efficient synthetic pathway to L-2,4-diaminobutanoic acid derivatives often begins with a readily available and stereochemically defined precursor from the chiral pool. L-Aspartic acid and L-glutamic acid are common starting materials.[10][11] One of the most effective strategies for converting an amino acid with a side-chain carboxyl or amide group into a one-carbon shorter diamine derivative is the Hofmann rearrangement.[12][13]
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[13] Modern variations of this reaction often utilize hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) or I,I-bis(trifluoroacetoxy)iodobenzene (PIFA), which can effect the rearrangement under mild, often neutral, conditions.[14][15][16]
Our chosen strategy begins with commercially available Nα-Cbz-L-asparagine. This approach leverages the pre-existing stereocenter and side-chain amide functionality. The synthesis proceeds in two key stages:
-
Hofmann Rearrangement: The side-chain amide of Nα-Cbz-L-asparagine is converted to a primary amine using a hypervalent iodine reagent, yielding Nα-Cbz-L-2,4-diaminobutanoic acid.
-
Second N-Protection: The newly formed γ-amino group is then protected with a second Cbz group to yield the final target molecule, Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid.
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Detailed Experimental Protocol
This protocol details a robust method for the synthesis of Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid starting from Nα-Cbz-L-asparagine.
Part 1: Hofmann Rearrangement of Nα-Cbz-L-Asparagine
Causality: This step utilizes a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), to mediate the Hofmann rearrangement. PIDA is preferred in many modern applications over traditional bromine/base methods as it is less harsh and often leads to cleaner reactions with acid- and base-sensitive substrates.[13][16] The reaction is typically performed in a mixed aqueous/organic solvent system to facilitate the solubility of both the starting material and the reagent.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend Nα-Cbz-L-asparagine (1.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Add (diacetoxyiodo)benzene (PIDA) (1.1 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove iodine-containing byproducts.
-
The aqueous layer containing the crude Nα-Cbz-L-2,4-diaminobutanoic acid can be carried forward to the next step, often without extensive purification.
Part 2: Nγ-Protection of Nα-Cbz-L-2,4-diaminobutanoic acid
Causality: This step employs a standard Schotten-Baumann reaction to protect the newly formed γ-amino group. Benzyl chloroformate (Cbz-Cl) is the electrophile, and a mild base (sodium bicarbonate) is used to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt, making the amine nucleophilic.[17]
Methodology:
-
Cool the aqueous solution containing the crude Nα-Cbz-L-2,4-diaminobutanoic acid from Part 1 to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃) (2.5-3.0 eq) in portions to maintain the pH between 8-9.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise while vigorously stirring. Ensure the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
After the reaction is complete (monitored by TLC), wash the aqueous layer with diethyl ether to remove any excess benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The desired product, Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid, should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Summary of Reagents and Conditions
| Step | Reagent | Molar Eq. | Key Conditions | Purpose |
| 1 | Nα-Cbz-L-Asparagine | 1.0 | - | Starting Material |
| (Diacetoxyiodo)benzene (PIDA) | 1.1 | Acetonitrile/Water, RT, 12-24h | Hofmann Rearrangement | |
| 2 | Benzyl Chloroformate (Cbz-Cl) | 1.2 | Water, NaHCO₃, 0°C to RT, 4-6h | Nγ-Cbz Protection |
| Sodium Bicarbonate (NaHCO₃) | ~3.0 | - | Base |
Characterization of Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid
Accurate characterization is critical to confirm the identity and purity of the final product. The following techniques are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the benzylic protons of the Cbz groups (around 5.1 ppm), the aromatic protons (7.3-7.4 ppm), and the aliphatic protons of the diaminobutanoic acid backbone.
-
¹³C NMR: Signals corresponding to the carbonyls of the Cbz groups and the carboxylic acid, aromatic carbons, and the aliphatic carbons should be present.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺ for C₂₀H₂₂N₂O₆.
-
Optical Rotation: As the synthesis starts with an L-amino acid and the chiral center is not involved in the reactions, the final product should be optically active.
Troubleshooting and Field Insights
-
Incomplete Hofmann Rearrangement: If the first step stalls, gentle heating (40-50 °C) can sometimes drive the reaction to completion. However, monitor carefully to avoid degradation. Ensure the PIDA is of high quality, as it can degrade upon storage.
-
Low Yield after Precipitation: If the product does not readily precipitate upon acidification, it may be due to its partial solubility. Extracting the acidified aqueous layer with ethyl acetate, followed by drying and evaporation of the organic solvent, can recover the dissolved product.
-
Purification Challenges: The final product is often a solid that can be purified by recrystallization. If it oils out or is difficult to crystallize, flash column chromatography on silica gel using a gradient of methanol in dichloromethane is an effective alternative.
Conclusion
The synthesis of Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid via a hypervalent iodine-mediated Hofmann rearrangement of Nα-Cbz-L-asparagine is an efficient and reliable method. This approach takes advantage of a readily available chiral starting material and proceeds under relatively mild conditions. The resulting di-protected diaminobutanoic acid is a valuable building block for peptide synthesis and the development of complex pharmaceutical agents, where precise control of reactivity is paramount. This guide provides the foundational knowledge and a practical protocol for its successful synthesis in a research setting.
References
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Blodgett, J.K. (1984). THE DEVELOPMENT OF A NEW, SPECIFIC PEPTIDE CLEAVAGE AT ASPARAGINE AND GLUTAMINE. Purdue e-Pubs. Available from: [Link]. [Accessed January 15, 2026].
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Liu, T., & Li, H.-B. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. Molecules. Available from: [Link]. [Accessed January 15, 2026].
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Otomatsu, T., et al. (2018). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science. Available from: [Link]. [Accessed January 15, 2026].
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Zhang, L., Kauffman, G., & Yin, J. (1997). Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives. Journal of Organic Chemistry. Available from: [Link]. [Accessed January 15, 2026].
- Wang, X., et al. (2021). Synthesis method of 2, 4-diaminobutyric acid derivative. Google Patents. CN112457218B.
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Wikipedia. 2,4-Diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].
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PubChem. Cbz-D-2,4-Diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].
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PubChem. L-2,4-Diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].
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Oregon State University. The synthesis and cyclization of 2,4-diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].
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Fahrni, H.P., Lienhard, U., & Neuenschwander, M. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available from: [Link]. [Accessed January 15, 2026].
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Meng, F.H., et al. (2015). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. ResearchGate. Available from: [Link]. [Accessed January 15, 2026].
- Li, J., et al. (2013). Preparation method for benzyloxycarbonyl alanyl alanine. Google Patents. CN103073618A.
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PubChemLite. N-alpha-benzyloxycarbonyl-l-2,4-diaminobutyric acid. Available from: [Link]. [Accessed January 15, 2026].
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PubChem. Isopropyl tosylate. Available from: [Link]. [Accessed January 15, 2026].
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HMDB. L-2,4-diaminobutyric acid (HMDB0006284). Available from: [Link]. [Accessed January 15, 2026].
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GLP Pharma Standards. Isopropyl P-Toluenesulfonate. Available from: [Link]. [Accessed January 15, 2026].
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Al-Majid, A.M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]. [Accessed January 15, 2026].
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ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Available from: [Link]. [Accessed January 15, 2026].
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Whitepaper: A Multi-Modal Analytical Approach to the Structure Elucidation of di-Cbz-L-2,4-diaminobutanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural characterization of protected amino acids is a cornerstone of modern peptide synthesis and drug development.[1][2] Di-Cbz-L-2,4-diaminobutanoic acid, a derivative of the non-proteinogenic amino acid L-2,4-diaminobutanoic acid (DAB), incorporates two benzyloxycarbonyl (Cbz) protecting groups, rendering it a key building block for complex peptide architectures.[] The introduction of these lipophilic Cbz groups facilitates purification and handling, making the protected product easier to crystallize.[4] This guide provides an in-depth, multi-modal strategy for the unambiguous structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We present not just the protocols, but the underlying scientific rationale, ensuring a self-validating system for robust and reliable characterization.
Introduction: The Significance of Structural Integrity
L-2,4-diaminobutanoic acid (DAB) and its derivatives are integral components in the synthesis of various bioactive compounds, including peptide-based therapeutics and agrochemicals.[] Protecting the reactive α- and γ-amino groups is mandatory to prevent unwanted side reactions and polymerization during peptide synthesis.[1][2] The benzyloxycarbonyl (Cbz) group is a classic and widely used protecting group due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[6][7]
The di-Cbz protected form of L-DAB presents a unique analytical challenge. Verifying the regioselectivity of the protection (i.e., that both the α- and γ-amino groups are protected) and confirming the stereochemical integrity of the chiral center at C2 are paramount. An error in characterization can lead to the synthesis of incorrect peptide sequences, resulting in significant loss of time and resources. This guide outlines a systematic and integrated analytical workflow designed to provide definitive structural proof.
Molecular Overview and Key Structural Features
Di-Cbz-L-2,4-diaminobutanoic acid possesses a molecular formula of C₂₀H₂₂N₂O₆ and a molecular weight of 386.40 g/mol . Its structure is defined by several key features that are targeted by the analytical techniques described herein:
-
L-2,4-diaminobutanoic acid backbone: A four-carbon chain with a chiral center at the C2 (α) position.
-
Carboxylic Acid: The C1 carboxyl group (-COOH).
-
Protected Amino Groups: Two secondary amine functionalities, now present as carbamates, at the C2 and C4 positions.
-
Two Benzyloxycarbonyl (Cbz) Groups: Each comprising a benzyl group attached to a carbonyl, which is in turn bonded to a nitrogen atom of the DAB core. These groups introduce aromatic rings and additional carbonyl functionalities.
Caption: Chemical Structure of di-Cbz-L-2,4-diaminobutanoic acid.
Spectroscopic Elucidation: A Tripartite Approach
No single technique can provide complete structural information. Therefore, we employ a combination of NMR, MS, and FTIR to build a comprehensive and validated structural profile.
Mass Spectrometry (MS)
Causality: MS is the first line of analysis, providing the foundational data point: the molecular weight of the compound. This allows for the immediate confirmation of the molecular formula and serves as a crucial check for the success of the synthesis. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, enabling the confident determination of the elemental composition.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode (to detect [M+H]⁺ or [M+Na]⁺) and negative ion mode (to detect [M-H]⁻).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 Da). Ensure the resolution is set high enough to obtain accurate mass data (typically >10,000 FWHM).
Data Presentation & Interpretation
| Ion Species | Calculated m/z | Interpretation |
| [M+H]⁺ | 387.1551 | Protonated molecule. Confirms the molecular weight of 386.40 g/mol . |
| [M+Na]⁺ | 409.1370 | Sodium adduct. A common adduct in ESI-MS that further validates the molecular weight. |
| [M-H]⁻ | 385.1405 | Deprotonated molecule. Observation in negative mode provides complementary evidence. |
The observation of an ion at m/z 387.1551 (for [M+H]⁺) with an accuracy within 5 ppm of the calculated mass provides strong evidence for the elemental composition C₂₀H₂₂N₂O₆. This single experiment validates that the starting material (L-DAB) has reacted with two Cbz groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For di-Cbz-L-2,4-diaminobutanoic acid, FTIR is used to confirm the presence of the key carbamate (N-Cbz) and carboxylic acid moieties, and the disappearance of the primary amine signals from the starting material.
Experimental Protocol (Attenuated Total Reflectance, ATR)
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Structural Interpretation |
| ~3300 (broad) | O-H stretch | Confirms the presence of the carboxylic acid hydroxyl group. |
| ~3030 | Aromatic C-H stretch | Indicates the presence of the phenyl rings from the Cbz groups. |
| ~2950 | Aliphatic C-H stretch | Corresponds to the -CH₂- and -CH- groups of the butanoic acid backbone. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong signal confirming the carboxyl group. |
| ~1690 | C=O stretch (Carbamate) | Strong signal characteristic of the Cbz protecting group's carbonyl.[6] |
| ~1530 | N-H bend | Confirms the presence of the secondary amide (carbamate) linkage. |
| ~1250 | C-O stretch | Associated with the carbamate and carboxylic acid groups. |
The presence of two distinct carbonyl peaks (~1710 and ~1690 cm⁻¹) and the N-H bending vibration are crucial for confirming the successful formation of both the carbamate linkages and the retention of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the carbon skeleton and the attached protons.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the sample well and its exchangeable proton signals (like -NH and -COOH) are readily observable.[10]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D COSY Acquisition: This experiment reveals proton-proton couplings (¹H-¹H J-coupling), helping to establish connectivity between adjacent non-equivalent protons.
-
2D HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for each CH, CH₂, or CH₃ group.
Data Presentation & Interpretation (Predicted data in DMSO-d₆)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HSQC Correlation |
| -COOH | ~12.5 (s, 1H) | ~173 | None | None |
| Aromatic-H | ~7.3-7.4 (m, 10H) | ~127-128, ~137 | None | Correlates with aromatic C |
| α-NH | ~7.8 (d, 1H) | N/A | α-CH | N/A |
| γ-NH | ~7.2 (t, 1H) | N/A | γ-CH₂ | N/A |
| Cbz-CH₂ | ~5.0 (s, 4H) | ~65 | None | Correlates with Cbz-CH₂ |
| α-CH | ~4.1 (m, 1H) | ~53 | α-NH, β-CH₂ | Correlates with α-CH |
| γ-CH₂ | ~3.1 (m, 2H) | ~38 | γ-NH, β-CH₂ | Correlates with γ-CH₂ |
| β-CH₂ | ~1.8-2.0 (m, 2H) | ~30 | α-CH, γ-CH₂ | Correlates with β-CH₂ |
| Cbz C=O | N/A | ~156 | N/A | N/A |
Interpreting the Data for Self-Validation:
-
¹H NMR: The integration of the aromatic region (~7.3-7.4 ppm) to 10 protons and the benzylic CH₂ region (~5.0 ppm) to 4 protons confirms the presence of two Cbz groups. The distinct signals for the α-NH and γ-NH protons confirm that both amines are protected.
-
¹³C NMR: Counting the signals confirms the presence of 20 unique or overlapping carbon environments, matching the molecular formula. The signals around 173 ppm (acid), 156 ppm (carbamate carbonyls), and within the 127-137 ppm range (aromatics) are diagnostic.
-
COSY: A clear correlation pathway should be visible from the α-CH proton to the β-CH₂ protons, and from the β-CH₂ protons to the γ-CH₂ protons. This unequivocally establishes the butanoic acid backbone connectivity.
-
HSQC: This experiment provides the final, definitive link. It will show a cross-peak connecting the α-CH proton signal (~4.1 ppm) to the α-C carbon signal (~53 ppm), and similarly for the β- and γ-CH₂ groups, leaving no ambiguity in the assignments.
Definitive Structure Confirmation: X-ray Crystallography
While the spectroscopic methods provide overwhelming evidence for the structure in solution, X-ray crystallography offers the "gold standard" for absolute structural proof in the solid state.[11] It can unambiguously determine bond lengths, bond angles, and the absolute stereochemistry of the chiral center.
Causality: A single crystal of the compound will diffract X-rays in a unique pattern. By analyzing this diffraction pattern, one can generate a three-dimensional electron density map of the molecule, revealing the precise location of every atom.[11]
Protocol Overview:
-
Crystallization: The primary challenge is to grow a single, high-quality crystal of the compound. This is often achieved by slow evaporation of a solvent, or vapor diffusion of an anti-solvent into a concentrated solution of the compound. The crystalline nature of many Cbz-protected amino acids is an advantage here.[]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, highly accurate atomic structure.[11]
A successful crystallographic analysis provides the ultimate validation, confirming the connectivity and stereochemistry derived from the spectroscopic data.
Integrated Strategy and Workflow
The power of this multi-modal approach lies in its integrated, self-validating nature. Each step provides a piece of the puzzle that is confirmed by the subsequent analyses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
Spectroscopic Data of di-Cbz-L-2,4-diaminobutanoic acid: A Technical Guide
Introduction
In the landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Nα,Nγ-di-Cbz-L-2,4-diaminobutanoic acid is a key building block, offering orthogonal protection of its amino groups, which is crucial for the stepwise assembly of complex peptide structures. The benzyloxycarbonyl (Cbz or Z) protecting group provides stability under a range of reaction conditions and can be selectively removed, typically by catalytic hydrogenation. A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification, purity assessment, and quality control in research and manufacturing environments.
This technical guide provides an in-depth analysis of the expected spectroscopic data for di-Cbz-L-2,4-diaminobutanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of di-Cbz-L-2,4-diaminobutanoic acid with key atomic numbering for NMR and functional groups for IR and MS analysis.
Caption: Molecular structure of di-Cbz-L-2,4-diaminobutanoic acid.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of di-Cbz-L-2,4-diaminobutanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit distinct signals for the protons of the diaminobutanoic acid backbone, the benzylic protons of the Cbz groups, and the aromatic protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift, highly dependent on solvent and concentration. |
| ~7.35 | m | 10H | Ar-H | The ten protons of the two phenyl rings of the Cbz groups will appear as a complex multiplet in the aromatic region. |
| ~5.10 | s | 4H | Ph-CH₂ -O | The four benzylic protons of the two Cbz groups are chemically equivalent and appear as a sharp singlet. |
| ~4.1-4.3 | m | 1H | α-CH | The methine proton at the chiral center (C2) is coupled to the adjacent methylene protons (C3), resulting in a multiplet. |
| ~3.1-3.3 | m | 2H | γ-CH₂ | The methylene protons at C4 are adjacent to a nitrogen atom and coupled to the C3 protons, appearing as a multiplet. |
| ~1.8-2.0 | m | 2H | β-CH₂ | The methylene protons at C3 are coupled to both the α-proton and the γ-protons, resulting in a complex multiplet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of di-Cbz-L-2,4-diaminobutanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of di-Cbz-L-2,4-diaminobutanoic acid would show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~156 | O-C =O (Cbz) | The carbonyl carbons of the two carbamate groups of the Cbz protectors are also significantly deshielded. |
| ~137 | Ar-C (ipso, Cbz) | The ipso-carbons of the phenyl rings attached to the benzylic group. |
| ~128.5 | Ar-C H (Cbz) | Aromatic carbons of the phenyl rings. |
| ~128.0 | Ar-C H (Cbz) | Aromatic carbons of the phenyl rings. |
| ~127.8 | Ar-C H (Cbz) | Aromatic carbons of the phenyl rings. |
| ~65.5 | Ph-C H₂-O | The benzylic carbons of the Cbz groups. |
| ~54 | α-C H | The chiral α-carbon, deshielded by the adjacent nitrogen and carbonyl groups. |
| ~38 | γ-C H₂ | The γ-carbon, deshielded by the adjacent nitrogen atom. |
| ~30 | β-C H₂ | The β-carbon in the aliphatic chain. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of di-Cbz-L-2,4-diaminobutanoic acid would be characterized by absorption bands corresponding to the carboxylic acid, carbamate, and aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300-2500 | Broad | O-H | Stretching (Carboxylic acid) |
| ~3300 | Medium | N-H | Stretching (Carbamate) |
| ~3030 | Medium | C-H | Stretching (Aromatic) |
| 2950-2850 | Medium | C-H | Stretching (Aliphatic) |
| ~1710 | Strong | C=O | Stretching (Carboxylic acid) |
| ~1690 | Strong | C=O | Stretching (Carbamate) |
| ~1530 | Strong | N-H | Bending (Carbamate, Amide II) |
| ~1250 | Strong | C-O | Stretching (Carboxylic acid and Carbamate) |
| ~1100 | Strong | C-N | Stretching |
| 750-700 | Strong | C-H | Out-of-plane bending (Monosubstituted benzene) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For di-Cbz-L-2,4-diaminobutanoic acid (C₂₀H₂₂N₂O₆, Molecular Weight: 386.40 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 387.15 | [M+H]⁺ |
| 409.13 | [M+Na]⁺ |
| 385.13 | [M-H]⁻ |
Key Fragmentation Pathways
Under appropriate conditions (e.g., tandem MS/MS), the molecular ion will undergo characteristic fragmentation.
Caption: Predicted ESI-MS fragmentation pathways for [M+H]⁺ of di-Cbz-L-2,4-diaminobutanoic acid.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-600).
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
-
Data Analysis:
-
Identify the molecular ion peaks.
-
If performing tandem MS, select the molecular ion as the precursor and acquire the product ion spectrum to observe fragmentation patterns.
-
Conclusion
The comprehensive spectroscopic analysis of di-Cbz-L-2,4-diaminobutanoic acid is critical for its application in advanced chemical synthesis. This guide provides a detailed framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding these spectroscopic signatures, researchers and professionals in drug development can ensure the identity, purity, and quality of this important building block, thereby enhancing the reliability and reproducibility of their synthetic endeavors.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
Methodological & Application
Application Note: A Protocol for the Incorporation of di-Cbz-L-2,4-diaminobutanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidic Toolbox with Non-Canonical Amino Acids
The synthesis of peptides with tailored biological functions is a cornerstone of modern drug discovery and chemical biology. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance peptide therapeutics. Amino acids like L-2,4-diaminobutanoic acid (L-DABA), a homolog of lysine, are of particular interest.[1][2] The introduction of L-DABA can impose conformational constraints, improve metabolic stability against enzymatic degradation, and provide a scaffold for side-chain modifications such as PEGylation, cyclization, or the attachment of cytotoxic payloads.[3][4]
This guide provides a detailed protocol and the underlying chemical principles for incorporating L-DABA into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). The focus is on the use of Nα,Nγ-bis(carboxybenzyl)-L-2,4-diaminobutanoic acid (di-Cbz-L-DABA), a building block where both amino functionalities are protected by the Cbz group.
The Building Block: Understanding di-Cbz-L-2,4-diaminobutanoic Acid
L-DABA is characterized by two primary amino groups: the α-amino group at the C2 position and the γ-amino group on the side chain. For controlled, stepwise peptide synthesis, both nucleophilic sites must be appropriately protected.[5]
The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group in peptide chemistry.[6] In di-Cbz-L-DABA, both the α- and γ-amino groups are masked as carbamates. The Cbz group was selected for its distinct chemical stability; it is robust against the mildly acidic conditions used for Boc-group removal and the basic conditions used for Fmoc-group removal, making it "quasi-orthogonal" to the two major SPPS strategies.[7][8][9] Its removal is typically achieved under specific, reductive conditions (hydrogenolysis) or with very strong acids, which are not employed during the standard elongation cycles of SPPS.[6][10][11] This stability ensures the integrity of the DABA side chain throughout the synthesis until a deliberate deprotection step is performed.
Strategic Considerations for SPPS Integration
The choice of SPPS strategy is dictated by the desired final product and the orthogonality of the protecting groups.[12]
-
Fmoc/tBu Strategy Compatibility : The di-Cbz-L-DABA building block can be incorporated as a single unit within the Fmoc/tBu framework. The Cbz groups are stable to the repeated piperidine treatments required for Nα-Fmoc deprotection.[6] However, the stability of the Cbz group to the final trifluoroacetic acid (TFA) cleavage cocktail can be variable. While often stable to standard TFA cocktails, prolonged exposure or harsher acidic conditions can lead to premature deprotection.[8][13] For maximal control, a post-cleavage deprotection strategy is recommended.
-
Boc/Bzl Strategy Compatibility : This strategy is highly compatible. The Cbz group is stable to the moderate TFA treatments used for Nα-Boc removal.[7][9] The final cleavage step in Boc/Bzl SPPS, which typically employs strong acids like anhydrous hydrogen fluoride (HF), will simultaneously remove benzyl-based side-chain protecting groups and the Cbz groups.[6]
This protocol will focus on the more common Fmoc/tBu strategy , followed by a post-synthetic deprotection of the Cbz groups.
Experimental Protocol: Stepwise Incorporation of di-Cbz-L-DABA
This protocol outlines the manual incorporation of a single di-Cbz-L-DABA residue into a growing peptide chain on a solid support.
Reagents and Materials
-
Resin : Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid.
-
Solvents : N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids : Nα-Fmoc protected amino acids and di-Cbz-L-2,4-diaminobutanoic acid.
-
Deprotection Solution : 20% (v/v) piperidine in DMF.
-
Coupling Reagents : See Table 1 for recommendations.
-
Base : N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Capping Solution : 5% (v/v) Acetic Anhydride and 6% (v/v) Lutidine in DMF.
-
Washing Solvents : DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail : 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Cbz Deprotection : Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen (H₂) gas.
Workflow Diagram
Caption: SPPS workflow for coupling di-Cbz-L-DABA.
Step-by-Step Procedure
The following procedure assumes a starting scale of 0.1 mmol of peptide-resin.
-
Resin Swelling : Place the peptide-resin in a reaction vessel. Add DMF (approx. 10 mL/g resin) and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.[14]
-
Nα-Fmoc Deprotection : Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, drain. Add fresh deprotection solution and agitate for an additional 10-15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[14][15]
-
Activation and Coupling of di-Cbz-L-DABA :
-
In a separate vial, dissolve di-Cbz-L-DABA (3 eq., 0.3 mmol) and a suitable coupling reagent (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF.
-
Add a tertiary base (e.g., DIPEA, 6 eq., 0.6 mmol) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the drained, deprotected peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The steric bulk of the di-Cbz moiety may slow the reaction, necessitating longer coupling times.[16]
-
-
Reaction Monitoring : Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Capping (Optional but Recommended) : If coupling is incomplete, cap the unreacted N-terminal amines to prevent the formation of deletion peptide impurities. Add the capping solution and agitate for 15 minutes. Drain and wash with DMF.[14]
-
Washing : After successful coupling, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all soluble reagents and by-products.[4] The resin is now ready for the next cycle of Fmoc deprotection and coupling.
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Full Name | Molar Equivalents (AA:Reagent:Base) | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1 : 0.95 : 2 | Highly efficient, rapid coupling, suppresses racemization.[17] |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 1 : 0.95 : 2 | Similar to HATU, more cost-effective, excellent for hindered couplings. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 1 : 0.95 : 2 | High solubility and safety profile (non-explosive byproducts), comparable efficiency to HATU.[17][18] |
Post-Synthesis: Cleavage and Cbz-Group Deprotection
A two-stage approach is recommended for selectively deprotecting the final peptide.
Stage 1: TFA Cleavage from Resin
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (approx. 10 mL/g).
-
Incubate at room temperature for 2-3 hours with occasional swirling. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The Cbz groups will remain intact.[4]
-
Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, wash with cold ether (2x), and dry the Cbz-protected peptide under vacuum.
-
Purify the peptide via reverse-phase HPLC (RP-HPLC).
Stage 2: Cbz Deprotection by Hydrogenolysis
This procedure removes the Cbz groups to liberate the free amines of the DABA residue.
Caption: Post-synthesis deprotection workflow.
-
Dissolution : Dissolve the purified, Cbz-protected peptide in a suitable solvent such as methanol, acetic acid, or a mixture thereof.
-
Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).
-
Hydrogenation : Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. The reaction is typically complete within 2-16 hours.[8][10]
-
Monitoring : Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation : Remove the solvent under reduced pressure and lyophilize the resulting aqueous solution to obtain the final peptide with free amino groups on the DABA residue.
Mitigating Potential Side Reactions
-
Racemization : The activation of any amino acid carries a risk of epimerization. Modern uronium/aminium-based coupling reagents like HATU and COMU contain a HOAt or Oxyma Pure moiety, respectively, which are highly effective at suppressing racemization.[17][18][19]
-
Incomplete Coupling : Due to the steric hindrance of the di-Cbz-L-DABA building block, incomplete coupling is a primary concern. To mitigate this, consider using microwave-assisted SPPS to drive the reaction to completion or perform a routine double coupling for this specific residue.[16]
-
Catalyst Poisoning : If the peptide sequence contains sulfur-containing amino acids (Cysteine or Methionine), the Pd/C catalyst used for hydrogenolysis can be poisoned, inhibiting the reaction. In such cases, alternative Cbz-deprotection methods, such as using HBr in acetic acid, may be required, though this is a harsh method that can affect other parts of the peptide.[6]
References
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cbz-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
- ResearchGate. (n.d.).
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
- Google Patents. (n.d.). US8415454B2 - Process for the manufacture of peptides.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Iannuzzi, C., et al. (2020). Synthesis and nucleic acid binding evaluation of a thyminyl l-diaminobutanoic acid-based nucleopeptide. Bioorganic Chemistry, 100, 103862.
- Zuckermann, R. N., & Knight, A. S. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org.
- Oregon State University. (n.d.).
- Organic Syntheses. (2024).
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α-Aminobutyric Acid.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
Sources
- 1. US8415454B2 - Process for the manufacture of peptides - Google Patents [patents.google.com]
- 2. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]
- 3. Synthesis and nucleic acid binding evaluation of a thyminyl l-diaminobutanoic acid-based nucleopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
Optimizing Peptide Bond Formation: A Guide to Coupling Reagents for Cbz-Protected Diaminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Diaminobutanoic Acid in Peptide Therapeutics
Diaminobutanoic acid (Dab), a non-proteinogenic amino acid, is a crucial component in a variety of peptide-based therapeutics and research compounds. Its unique structural properties, featuring a side chain with a primary amine, allow for the creation of branched peptides, cyclic peptides, and peptidomimetics with enhanced biological activity and stability. The benzyloxycarbonyl (Cbz) protecting group is frequently employed for the α-amino group of Dab to facilitate controlled, stepwise peptide synthesis.
The successful incorporation of Cbz-protected diaminobutanoic acid into a peptide sequence is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. An inappropriate selection can lead to low yields, racemization of the chiral center, and undesirable side reactions, compromising the integrity and efficacy of the final peptide product. This comprehensive guide provides an in-depth analysis of coupling reagents and detailed protocols tailored for the efficient and high-fidelity coupling of Cbz-protected diaminobutanoic acid.
Selecting the Optimal Coupling Reagent: A Mechanistic and Practical Overview
The selection of a coupling reagent is a critical decision in peptide synthesis, balancing reactivity, suppression of side reactions, and practical considerations such as cost and ease of use. For Cbz-protected diaminobutanoic acid, the key challenges often revolve around steric hindrance and the potential for racemization. Here, we compare the most effective classes of coupling reagents for this specific application.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Diisopropylcarbodiimide (DIC), are widely used due to their cost-effectiveness and versatility.[1][2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea.
To mitigate these side reactions, carbodiimides are almost always used in conjunction with a nucleophilic additive. 1-Hydroxybenzotriazole (HOBt) has been the traditional choice, forming a more stable and less racemization-prone active ester.[3][4] More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a superior alternative, offering enhanced reactivity and safety.[5]
Aminium/Uronium Salts: The High-Performers
Aminium and uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are renowned for their high coupling efficiency and rapid reaction kinetics.[2][6] These reagents incorporate a derivative of HOBt (HOAt in the case of HATU) directly into their structure, leading to the in situ formation of highly reactive OAt- or OBt-active esters.[6]
HATU is generally considered the most efficient coupling reagent, particularly for sterically hindered amino acids, due to the anchimeric assistance provided by the pyridine nitrogen of the HOAt moiety.[6] A key consideration when using aminium/uronium salts is the potential for guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[6]
Phosphonium Salts: The Clean and Efficient Alternative
Phosphonium salts, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), offer a clean and efficient alternative to aminium/uronium salts.[7][8] They operate through a similar mechanism, forming an OBt-active ester. A significant advantage of phosphonium reagents is that they do not pose the risk of guanidinylation, making them ideal for situations where an excess of coupling reagent may be required to drive a difficult coupling to completion.[6] PyBOP has demonstrated high efficiency in coupling sterically hindered amino acids with minimal racemization.[3][7]
Comparative Analysis of Recommended Coupling Reagents
The following table summarizes the key characteristics and recommendations for the top-performing coupling reagents for Cbz-protected diaminobutanoic acid.
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages | Typical Yield | Racemization Potential |
| HATU | Aminium/Uronium Salt | High reactivity, fast kinetics, excellent for hindered couplings.[2][6] | Higher cost, potential for guanidinylation if used in excess.[6] | Very High | Very Low |
| HBTU | Aminium/Uronium Salt | Reliable, cost-effective, and widely used.[9] | Slower than HATU, potential for guanidinylation.[7] | High | Low |
| PyBOP | Phosphonium Salt | High efficiency, no guanidinylation side reaction, good for difficult couplings.[7][8] | Byproducts can sometimes be difficult to remove in solution-phase synthesis. | High | Low |
| EDC/Oxyma | Carbodiimide/Additive | Cost-effective, water-soluble byproducts (for EDC), safer than HOBt.[5] | Generally lower reactivity than onium salts. | Good to High | Low to Moderate |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, soluble urea byproduct (for DIC).[3][10] | Lower reactivity, potential for racemization without additive. | Good | Low to Moderate |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of N-α-Cbz-L-2,4-diaminobutanoic acid in both solution-phase and solid-phase peptide synthesis (SPPS). It is assumed that the side-chain amine of the diaminobutanoic acid is appropriately protected (e.g., with a Boc or Fmoc group, depending on the synthetic strategy).
General Workflow for Peptide Coupling
Caption: General workflow for peptide coupling.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is recommended for achieving high yields and minimizing racemization, especially with sterically hindered coupling partners.
Materials:
-
N-α-Cbz-L-2,4-diaminobutanoic acid (side-chain protected) (1.0 equiv)
-
Amine component (hydrochloride or free base) (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Cbz-protected diaminobutanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
In a separate flask, if starting with the amine hydrochloride, dissolve the amine component (1.1 equiv) in a minimal amount of anhydrous DMF and add DIPEA (1.0 equiv) to neutralize.
-
Add the free amine solution to the pre-activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using PyBOP
This protocol is suitable for SPPS and leverages the clean reactivity of phosphonium salts.
Materials:
-
Fmoc-deprotected resin-bound peptide (1.0 equiv)
-
N-α-Cbz-L-2,4-diaminobutanoic acid (side-chain protected) (3.0 equiv)
-
PyBOP (3.0 equiv)
-
HOBt (3.0 equiv, optional but recommended)
-
DIPEA (6.0 equiv)
-
Anhydrous DMF
Procedure:
-
Swell the Fmoc-deprotected resin in anhydrous DMF for 30 minutes.
-
In a separate vessel, dissolve the Cbz-protected diaminobutanoic acid (3.0 equiv), PyBOP (3.0 equiv), and HOBt (3.0 equiv) in anhydrous DMF.
-
Add DIPEA (6.0 equiv) to the solution from step 2 and allow for a pre-activation time of 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
Protocol 3: Economical Coupling using EDC/Oxyma in Solution Phase
This protocol provides a cost-effective method with good performance and simplified workup.
Materials:
-
N-α-Cbz-L-2,4-diaminobutanoic acid (side-chain protected) (1.0 equiv)
-
Amine component (1.0-1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
Oxyma (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add the Cbz-protected diaminobutanoic acid (1.0 equiv), Oxyma (1.2 equiv), and the amine component (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the crude product by flash column chromatography.
Troubleshooting and Mitigation of Side Reactions
Racemization
The Cbz protecting group, being a urethane-type protection, generally provides good suppression of racemization. However, under harsh conditions or with prolonged activation times, epimerization can still occur.
Mitigation Strategies:
-
Use of Additives: Always use HOBt or, preferably, Oxyma with carbodiimide coupling reagents.
-
Pre-activation Time: Keep the pre-activation time to a minimum, especially with highly reactive reagents like HATU.
-
Temperature Control: Perform the activation and initial coupling at 0 °C to reduce the rate of racemization.
-
Choice of Base: Use a hindered base like DIPEA in preference to less hindered bases like triethylamine.
Lactam Formation
A potential side reaction specific to diaminobutanoic acid derivatives is the intramolecular cyclization to form a lactam. This is more likely to occur if the side-chain amine is unprotected or if a side-chain protecting group is inadvertently cleaved.
Mitigation Strategies:
-
Robust Side-Chain Protection: Ensure the use of an appropriate and stable protecting group for the side-chain amine (e.g., Boc for acid-labile cleavage strategies, Fmoc for base-labile strategies).
-
Controlled Reaction Conditions: Avoid excessive heat or prolonged reaction times that could lead to deprotection and subsequent cyclization.
Mechanism of Action: Carbodiimide vs. Onium Salt Coupling
Caption: Comparison of carbodiimide and onium salt activation mechanisms.
Conclusion
The successful incorporation of Cbz-protected diaminobutanoic acid into peptide sequences is readily achievable with the careful selection of coupling reagents and optimized protocols. For maximum efficiency and minimal side reactions, particularly in challenging couplings, aminium salts like HATU or phosphonium salts such as PyBOP are highly recommended. For more routine or cost-sensitive applications, carbodiimide-based methods using EDC/Oxyma or DIC/HOBt provide reliable results. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize complex peptides containing diaminobutanoic acid for a wide range of applications in drug discovery and chemical biology.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Kuroda, N., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Gummadi, V., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(3), 545-548. [Link]
-
Fülöp, A., et al. (2014). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 46(11), 2591-2601. [Link]
-
Patil, S. A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(12), 1463-1466. [Link]
-
Pass, S., Amit, B., & Patchornik, A. (1981). Racemization-free photochemical coupling of peptide segments. Journal of the American Chemical Society, 103(25), 7674-7675. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Twitty, J. C., et al. (2022). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society, 144(30), 13696-13706. [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
de la Torre, A., & Tulla-Puche, J. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(61), 15036-15050. [Link]
-
Reddit. (2022). HATU coupling - what's the best order?. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Twitty, J. C., et al. (2022). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]
Navigating the Purification of Peptides Containing Di-Cbz-L-2,4-diaminobutanoic Acid by HPLC
An In-Depth Application Note and Protocol for Researchers and Drug Development Professionals
Introduction: The Unique Challenge of Di-Cbz-Dab Peptides
The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and receptor selectivity. L-2,4-diaminobutanoic acid (Dab) is a valuable building block, but its successful use often involves complex protecting group strategies during solid-phase peptide synthesis (SPPS). When both the α-amino and γ-amino groups are protected with the carbobenzyloxy (Cbz) group, the resulting di-Cbz-L-2,4-diaminobutanoic acid (Dab(Cbz)₂) residue introduces a significant purification challenge.
The two bulky, hydrophobic Cbz groups dramatically alter the physicochemical properties of the peptide, often leading to poor solubility, aggregation, and complex chromatographic behavior.[1][2] Standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols may prove inadequate, resulting in poor peak shape, low resolution, and difficult-to-remove impurities.[1] This guide provides a comprehensive framework for developing and optimizing RP-HPLC methods specifically tailored for the purification of these challenging peptides, grounded in established chromatographic principles and field-proven experience.
Part 1: Understanding the Core Problem - The Impact of Di-Cbz Groups
The primary obstacle in purifying peptides containing Dab(Cbz)₂ lies in the significant hydrophobicity imparted by the two benzyl rings of the Cbz groups. This hydrophobicity can lead to several issues:
-
Strong Retention: The peptide may bind very tightly to the stationary phase (e.g., C18), requiring high concentrations of organic solvent for elution.[1][3] This can sometimes lead to peptide precipitation on the column.
-
Aggregation: The hydrophobic Cbz groups can promote intermolecular aggregation, leading to broad or tailing peaks in the chromatogram and reduced recovery.[4]
-
Complex Impurity Profiles: Side products from peptide synthesis, such as deletion sequences or incompletely deprotected species, may have very similar retention times to the target peptide, making baseline separation difficult.[5]
To overcome these challenges, a systematic approach to method development is crucial, focusing on the careful selection of the stationary phase, mobile phase composition, and gradient conditions.
Part 2: A Validated Protocol for RP-HPLC Purification
This protocol outlines a robust starting point for the purification of a generic peptide containing a single Dab(Cbz)₂ residue. It is designed to be a self-validating system, where adjustments can be made based on initial results to achieve optimal purity.
Experimental Workflow
Caption: Workflow for Dab(Cbz)₂ Peptide Purification.
Step 1: Materials and Reagents
-
Crude Peptide: Lyophilized powder containing the Dab(Cbz)₂ peptide.
-
Solvents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Columns:
-
Screening/Method Development: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Preparative: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size). A wide-pore (300 Å) silica is recommended for peptides.[3]
-
-
Filtration: 0.22 µm syringe filters (ensure compatibility with DMSO).
Step 2: Sample Preparation - The Key to Good Chromatography
The poor solubility of Dab(Cbz)₂ peptides is a primary cause of failed purifications.[1] The goal is to fully dissolve the peptide in a solvent compatible with the mobile phase.
-
Initial Solubilization: Dissolve the crude lyophilized peptide in a minimal amount of DMSO. Start with a concentration of ~50-100 mg/mL. Vortex and sonicate gently if necessary. The use of DMSO is often essential for solubilizing highly hydrophobic or aggregation-prone peptides.[2][6]
-
Dilution: Once fully dissolved, dilute the DMSO concentrate with Mobile Phase A (see below) to a final concentration suitable for injection (e.g., 10-20 mg/mL). The final concentration of DMSO in the injected sample should ideally be below 10% to avoid solvent effects on the column that can distort peak shape.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column or system.
Step 3: HPLC Method Parameters
The following parameters provide a robust starting point. Optimization will likely be required based on the specific peptide sequence.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Analytical Scale (Method Development) | Preparative Scale (Purification) | Rationale |
| Column | C18, 300 Å, 4.6 x 150 mm, 5 µm | C18, 300 Å, 21.2 x 250 mm, 10 µm | C18 provides strong hydrophobic retention. Wide-pore (300 Å) silica is optimal for accommodating larger peptide molecules.[3] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol interactions on the stationary phase and protonating acidic residues.[3][7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and solvating power for peptides.[8] |
| Flow Rate | 1.0 mL/min | 20 mL/min | Flow rates are scaled based on the column diameter to maintain optimal linear velocity. |
| Detection | 220 nm & 254 nm | 220 nm & 254 nm | 220 nm detects the peptide backbone. 254 nm is useful for detecting the aromatic Cbz groups, helping to distinguish the target peptide from impurities lacking them. |
| Column Temperature | 30-40 °C | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but should be used cautiously to avoid peptide degradation.[1][3] |
| Injection Volume | 10-50 µL | 1-5 mL | Dependent on sample concentration and column loading capacity. |
Gradient Profile:
A shallow gradient is often necessary to resolve the target peptide from closely eluting impurities.[7][9]
Table 2: Suggested Gradient Profile
| Time (min) | % Mobile Phase B | Curve | Purpose |
| 0.0 | 30 | Linear | Initial hold to allow for sample equilibration on the column. |
| 5.0 | 30 | Linear | Start of the separation gradient. |
| 35.0 | 70 | Linear | Elution of the target peptide and related impurities. |
| 40.0 | 95 | Linear | Column wash to remove strongly bound components. |
| 45.0 | 95 | Linear | Hold for complete column cleaning. |
| 46.0 | 30 | Linear | Return to initial conditions. |
| 50.0 | 30 | Linear | Column re-equilibration for the next run. |
Step 4: Fraction Collection and Analysis
-
Fractionation: Collect fractions across the main peak(s) of interest. Use smaller fraction volumes for better resolution during the pooling stage.
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry (LC-MS) to determine which fractions contain the pure target peptide.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a stable, fluffy powder.[5]
Part 3: Troubleshooting and Optimization
Trustworthiness through Self-Validation
The protocol's trustworthiness is built on a cycle of analysis and adjustment. If the initial run is suboptimal, the following guide provides a logical path to improvement.
| Issue | Potential Cause | Recommended Action |
| Broad or Tailing Peaks | Peptide aggregation; poor sample solubility; secondary interactions with the column. | - Increase column temperature to 35-45 °C to disrupt aggregation.[1][3] - Further decrease the sample concentration. - Consider adding a small percentage (5-10%) of isopropanol to Mobile Phase B to improve solubility. |
| Poor Resolution | Gradient is too steep; column is overloaded. | - Decrease the gradient slope (e.g., 0.5% B/min instead of 1% B/min).[8][9] - Reduce the amount of crude peptide loaded onto the column. - Evaluate a different stationary phase (e.g., C8 or Phenyl) which may offer different selectivity.[10][11] |
| No Elution of Peptide | Peptide has precipitated on the column; extremely strong retention. | - Ensure complete dissolution before injection. - Run a very steep gradient (e.g., 5-95% B in 10 minutes) to elute the peptide, then optimize from there.[12] - Consider a less retentive column like C4 or C8.[1][11] |
| Multiple Peaks by MS | Presence of diastereomers or on-column degradation. | - Analyze the crude material carefully to see if isomers are present from synthesis. - Check the stability of the peptide in the mobile phase solution over time. Avoid prolonged exposure to acidic conditions if the peptide is labile. |
Conclusion
The purification of peptides containing di-Cbz-L-2,4-diaminobutanoic acid presents a formidable but surmountable challenge. Success hinges on a rational approach that directly addresses the hydrophobicity and potential for aggregation conferred by the Cbz protecting groups. By prioritizing sample solubility, employing wide-pore C18 stationary phases, and utilizing shallow, optimized gradients with TFA as an ion-pairing agent, researchers can achieve high-purity peptides suitable for downstream applications in drug development and biomedical research. This guide provides a robust, experience-driven starting point for navigating the complexities of this specific purification task.
References
-
Agilent Technologies. Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
Geng, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1057(1-2), 125-131. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Retrieved from [Link]
-
Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Mastelf. How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
Bitesize Bio. Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (1991). Peptide Characterization and Purification Using High–Performance Liquid Chromatography.
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
ResearchGate. Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Retrieved from [Link]
-
Quora. What are the common challenges faced in peptide purification using chromatography? Retrieved from [Link]
- Google Patents. Preparative RP-HPLC Method For Purifying Peptides.
-
Pharmaceutical Technology. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]
-
ResearchGate. HPLC purification of peptides and miniature proteins. Retrieved from [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
ResearchGate. Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]
-
Isadiartuti, D., Budiati, T., & Martodihardjo, S. (2017). Solubility and dissolution of physical mixture carbamazepine and amino acids. International Journal of Applied Pharmaceutics, 9(4), 44-47. Retrieved from [Link]
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- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
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- 12. mastelf.com [mastelf.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peptides Containing Di-Cbz-Dab
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating Nα,Nβ-dicarbobenzoxy-L-diaminobutyric acid (di-Cbz-Dab). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to navigate the unique challenges posed by this sterically hindered and hydrophobic amino acid derivative, ensuring the successful synthesis of your target peptides.
Introduction: The Double-Edged Sword of Di-Cbz-Dab
The incorporation of diaminobutyric acid (Dab) into peptide sequences is a powerful strategy for introducing branching points, creating cyclic peptides, or conjugating other molecules. The use of two carbobenzyloxy (Cbz) groups for protection offers robustness but also introduces significant challenges. The bulky, aromatic nature of the di-Cbz moiety can lead to poor solubility, steric hindrance during coupling, and specific side reactions. This guide will address these challenges systematically.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries and concerns that arise during the synthesis of peptides containing di-Cbz-Dab.
Q1: Why is my peptide synthesis failing or showing low yield after incorporating di-Cbz-Dab?
A1: The challenges with di-Cbz-Dab are multi-faceted and often interrelated. The primary culprits are typically:
-
Steric Hindrance: The two bulky Cbz groups can physically obstruct the approach of the incoming activated amino acid, leading to incomplete coupling reactions.[1]
-
Poor Solubility and Aggregation: The hydrophobic nature of the Cbz groups significantly decreases the solubility of the growing peptide chain, especially in common solid-phase peptide synthesis (SPPS) solvents like DMF. This can cause the peptide to aggregate on the resin, making reactive sites inaccessible.[2][3]
-
Side Reactions: The Dab side chain itself is prone to intramolecular cyclization, forming a lactam ring, which terminates the peptide chain.[4][5]
Q2: Which coupling reagent is best for incorporating di-Cbz-Dab?
A2: Due to the steric hindrance of di-Cbz-Dab, a highly efficient coupling reagent is crucial. While standard carbodiimide reagents like DCC or DIC can be used, they often result in low yields.[6] More potent activating agents are recommended:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective for coupling sterically hindered amino acids.[7][8][9] HATU is often considered the most powerful in this class.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity and ability to overcome steric challenges.[6][7]
It is advisable to perform a test coupling and monitor the reaction completion using a qualitative test like the Kaiser test to ensure full incorporation.
Q3: How can I improve the solubility of my peptide containing di-Cbz-Dab during synthesis?
A3: Maintaining the solubility of the growing peptide chain is critical. Consider the following strategies:
-
Solvent Choice: While DMF is standard, switching to or incorporating N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation of aggregated sequences.[2]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures and improve solubility.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can help overcome both steric hindrance and aggregation. However, this should be done with caution as it can also increase the risk of racemization.
-
Backbone Protection: For particularly difficult sequences, incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue can disrupt interchain hydrogen bonding that leads to aggregation.[2]
Q4: What are the optimal conditions for deprotecting the Cbz groups from the Dab side chain?
A4: The Cbz groups are typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[10] Key considerations for successful deprotection include:
-
Catalyst Choice and Loading: 10% Pd/C is a standard choice. Ensure the catalyst is fresh and active.
-
Solvent: Methanol, ethanol, or acetic acid are common solvents for hydrogenolysis. The choice may depend on the solubility of the protected peptide.
-
Pressure and Time: The reaction is often run under a hydrogen atmosphere (e.g., a balloon) at room temperature. Reaction times can vary and should be monitored by HPLC or mass spectrometry.
-
Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can poison the palladium catalyst, inhibiting the reaction. In such cases, alternative deprotection methods or specific catalyst types may be necessary.
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific problems encountered during the synthesis of di-Cbz-Dab-containing peptides.
Guide 1: Incomplete Coupling of Di-Cbz-Dab
Symptom: Positive Kaiser test after the coupling step of di-Cbz-Dab, or mass spectrometry analysis of the crude product shows a significant amount of a deletion sequence lacking the Dab residue.
Root Cause Analysis and Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Insufficient Coupling Reagent Potency | Review the coupling reagent used. | Switch to a more potent coupling reagent such as HATU or PyBOP.[7][8] |
| Steric Hindrance | The bulky nature of di-Cbz-Dab is the inherent cause. | Increase the coupling time (double or triple the standard time). Perform a second coupling (double coupling). |
| Peptide Aggregation on Resin | Observe the resin for shrinking or clumping. | Use a more effective solvent for dissolving aggregated peptides, such as NMP or a mixture containing DMSO.[2] Add a chaotropic salt like LiCl to the reaction mixture. |
| Low Reagent Concentration | Check the concentration of amino acid and coupling reagents. | Ensure adequate concentration of reagents. For difficult couplings, using a higher concentration can be beneficial. |
Experimental Protocol: Optimized Coupling of Di-Cbz-Dab
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF or NMP.
-
Coupling Cocktail Preparation: In a separate vial, dissolve 3-5 equivalents of di-Cbz-Dab and 3-5 equivalents of HATU in DMF or NMP. Add 6-10 equivalents of a non-nucleophilic base such as DIEA. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated di-Cbz-Dab solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive, continue agitation and consider gentle heating (40°C). If the test remains positive after an extended period, drain, wash, and perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF or NMP, followed by DCM and methanol, before proceeding to the next cycle.
Diagram: Troubleshooting Incomplete Coupling
Caption: A decision-making workflow for troubleshooting incomplete coupling of di-Cbz-Dab.
Guide 2: Side Reaction - Lactam Formation
Symptom: Mass spectrometry analysis of the crude peptide reveals a major peak with a mass corresponding to the expected product minus 18 Da (loss of H₂O), indicating intramolecular cyclization.
Root Cause Analysis and Solutions:
The primary amine of the Dab side chain can nucleophilically attack the backbone carbonyl group, leading to the formation of a stable five-membered lactam ring and cleavage of the peptide chain. This is more likely to occur if the side-chain amino group is deprotected prematurely or if the peptide is exposed to basic conditions for extended periods.
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Premature Deprotection of Side Chain | Verify the stability of the side-chain protecting group to the N-terminal deprotection conditions. | Ensure the use of an orthogonal protecting group for the Dab side chain (e.g., Boc when using Fmoc for the N-terminus).[11][12] |
| Base-Catalyzed Cyclization | Review the duration and conditions of base exposure (e.g., Fmoc deprotection). | Minimize the time of exposure to piperidine during Fmoc deprotection. Use a milder base for deprotection if compatible with the synthesis. |
| Activation of C-terminal Carboxyl Group | This side reaction is more prevalent during solution-phase synthesis when activating the C-terminus. | Use coupling conditions that minimize the risk of side reactions, such as the addition of HOBt or Oxyma to suppress cyclization. |
Diagram: Mechanism of Dab Lactam Formation
Caption: Simplified mechanism of intramolecular lactam formation from a Dab residue.
Part 3: Analytical Characterization
Proper analytical methods are essential for confirming the identity of your di-Cbz-Dab-containing peptide and for detecting the impurities discussed above.
Recommended Analytical Techniques:
| Technique | Purpose | Key Considerations for Di-Cbz-Dab Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification of impurities.[13][14] | The hydrophobicity of the di-Cbz groups may require a modified gradient with a higher percentage of organic solvent (e.g., acetonitrile) for elution. Use a C18 column. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities.[13][15] | Look for the expected mass of the full-length peptide. Be vigilant for masses corresponding to deletion sequences (incomplete coupling) or the mass minus 18 Da (lactam formation). |
| Tandem MS (MS/MS) | Sequence confirmation. | Fragmentation analysis can confirm the presence and location of the Dab residue within the peptide sequence. |
| Amino Acid Analysis (AAA) | Confirmation of amino acid composition.[15] | This can be used to verify the incorporation of Dab in the final purified peptide. |
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Gillies, E. R., et al. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 2013. [Link]
-
Wenschuh, H., et al. A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 1995. [Link]
-
Gaudelli, N. M., et al. β-Lactam Formation by a Non-Ribosomal Peptide Synthetase During Antibiotic Biosynthesis. Nature Chemical Biology, 2015. [Link]
-
Gaudelli, N. M., et al. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. ResearchGate, 2015. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. [Link]
-
Houston, M. E., Jr, and G. L. Millhauser. The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 2002. [Link]
-
Albericio, F., and S. A. Kates. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2017. [Link]
-
PeptiDream Inc. How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]
-
ResearchGate. Strategies to improve the physicochemical properties of peptide-based drugs. [Link]
-
Musgrave, R. Lactam Formation Reactions. YouTube, 2017. [Link]
-
Arafat, M., et al. Strategies for Improving Peptide Stability and Delivery. PMC, 2021. [Link]
-
Jackson, D. C., et al. Direct synthesis and characterisation of multi-dendritic peptides for use as immunogens. European Journal of Biochemistry, 1998. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
MDPI. Peptide Multimerization as Leads for Therapeutic Development. [Link]
-
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. [Link]
-
MDPI. Cyclization-activated Prodrugs. [Link]
-
Tam, J. P. Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system. PMC, 1988. [Link]
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
PubMed. Intramolecular Cyclization of Alkoxyaminosugars: Access to Novel Glycosidase Inhibitor Families. [Link]
-
RSC Publishing. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. [Link]
-
ResearchGate. Synthesis of multiple antigenic peptides (MAPs)-strategies and limitations. [Link]
-
Almac. Improved peptide analytical technologies and the impact on process development. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Peptides with di-Cbz-L-2,4-diaminobutanoic Acid
Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development, peptides have emerged as highly selective and potent therapeutic agents.[1] Their clinical utility, however, can be hampered by inherent limitations such as susceptibility to proteolytic degradation. The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy to overcome these challenges, enhancing stability, potency, and bioavailability.[1] Among the vast arsenal of synthetic building blocks, L-2,4-diaminobutanoic acid (Dab) offers a unique scaffold for creating branched peptides or for introducing functionalities that can modulate a peptide's pharmacological properties.
Protecting the reactive amino groups of Dab is crucial during solid-phase peptide synthesis (SPPS). The choice of protecting group not only dictates the synthetic strategy but also significantly influences the characterization of the final peptide product by mass spectrometry. This guide provides an in-depth technical comparison of the mass spectrometric behavior of peptides containing L-2,4-diaminobutanoic acid protected with two benzyloxycarbonyl (Cbz) groups (di-Cbz-L-2,4-diaminobutanoic acid). We will explore its characteristic fragmentation patterns under electrospray ionization tandem mass spectrometry (ESI-MS/MS) and compare its behavior to peptides functionalized with the more commonly encountered tert-butyloxycarbonyl (Boc) protecting group. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these complex modified peptides.
Mass Spectrometry of Peptides with di-Cbz-L-2,4-diaminobutanoic Acid: A Mechanistic Perspective
The di-Cbz protecting group, while effective in synthesis, introduces a significant aromatic character and a distinct fragmentation signature to the peptide. Understanding this signature is paramount for unambiguous sequence verification and impurity profiling.
Predicted Fragmentation of the di-Cbz Moiety
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the di-Cbz group is expected to undergo characteristic fragmentation pathways. While specific literature on the ESI-MS/MS of di-Cbz-L-2,4-diaminobutanoic acid within a peptide is limited, we can predict its behavior based on the known fragmentation of the Cbz group. The primary fragmentation events are anticipated to be:
-
Loss of Benzyl Alcohol (C7H8O, 108.0575 Da): This is a common fragmentation pathway for benzyloxycarbonyl-protected amines, proceeding through a rearrangement mechanism.
-
Loss of the Benzyloxycarbonyl Group (C8H7O2, 135.0446 Da): This involves cleavage of the bond between the carbonyl carbon and the oxygen of the amino acid side chain.
-
Formation of the Tropylium Ion (C7H7+, 91.0548 Da): The benzyl group can readily lose a hydrogen atom to form the stable tropylium cation, a hallmark of benzyl-containing compounds in mass spectrometry.
The presence of two Cbz groups on the diaminobutanoic acid residue will likely lead to sequential losses of these moieties, providing a clear indication of the presence of this modified amino acid.
Comparative Analysis: di-Cbz-Dab vs. di-Boc-Dab Containing Peptides
To provide a practical context for the mass spectrometric behavior of di-Cbz-Dab peptides, we will compare its expected fragmentation with that of a peptide containing di-Boc-L-2,4-diaminobutanoic acid. The Boc group is another widely used amine protecting group, and its fragmentation characteristics are well-documented.[2][3][4]
| Feature | Peptides with di-Cbz-L-2,4-diaminobutanoic Acid | Peptides with di-Boc-L-2,4-diaminobutanoic Acid | Rationale & Implications |
| Characteristic Neutral Losses | - Loss of benzyl alcohol (108.06 Da)- Loss of toluene (92.06 Da)- Loss of CO2 (44.00 Da) from the Cbz group | - Loss of isobutylene (56.11 Da)- Loss of tert-butanol (74.12 Da)- Loss of CO2 (44.00 Da) from the Boc group | The distinct neutral losses provide a primary diagnostic tool to differentiate between these two protecting groups. |
| Characteristic Fragment Ions | - Tropylium ion (m/z 91.05)- Benzyl ion (m/z 91.05) | - tert-Butyl cation (m/z 57.07) | The presence of these specific, low molecular weight ions serves as a secondary confirmation of the protecting group identity. |
| Fragmentation Efficiency | Generally more stable, requiring higher collision energy for fragmentation of the protecting group compared to the peptide backbone. | More labile, with fragmentation of the Boc group often occurring at lower collision energies. | This difference in lability can be exploited to selectively fragment the protecting group or the peptide backbone by tuning the collision energy. |
| Ionization Efficiency | The aromatic nature of the Cbz groups may enhance ionization efficiency in some cases. | Generally ionizes well under standard ESI conditions. | While both ionize effectively, differences in ionization efficiency may be observed depending on the overall peptide sequence and LC conditions. |
This comparative data underscores the importance of understanding the fragmentation patterns of different protecting groups for accurate peptide characterization.
Experimental Protocol: LC-MS/MS Analysis of a Peptide Containing di-Cbz-L-2,4-diaminobutanoic Acid
This section provides a detailed, step-by-step methodology for the characterization of a synthetic peptide containing di-Cbz-L-2,4-diaminobutanoic acid using a standard LC-MS/MS workflow.
Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution to a working concentration of 10-100 µg/mL in the same solvent. The optimal concentration may need to be determined empirically.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for most peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-60% B over 15-30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation of the peptide of interest from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Method: Data-Dependent Acquisition (DDA) is a common approach. The most intense precursor ions from the MS1 scan are selected for fragmentation.
-
Collision Energy: A stepped collision energy approach is recommended to capture both the fragmentation of the protecting groups and the peptide backbone. For example, use normalized collision energies of 20, 30, and 40%.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the expected fragmentation patterns, the following diagrams are provided.
Caption: A typical experimental workflow for the LC-MS/MS analysis of modified peptides.
Caption: Predicted fragmentation pathways for a peptide containing di-Cbz-L-2,4-diaminobutanoic acid.
Conclusion: Navigating the Complexity of Modified Peptide Characterization
The incorporation of di-Cbz-L-2,4-diaminobutanoic acid into peptides presents unique opportunities for enhancing their therapeutic properties. A thorough understanding of their mass spectrometric behavior is essential for confident characterization and quality control. This guide has provided a detailed overview of the expected fragmentation patterns of di-Cbz-Dab containing peptides, a comparative analysis with their di-Boc counterparts, and a practical experimental protocol. By leveraging this knowledge, researchers can effectively navigate the complexities of modified peptide analysis, accelerating the development of next-generation peptide therapeutics.
References
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). PubMed Central. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). PubMed. [Link]
-
Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry. (2004). PubMed. [Link]
-
Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. (2003). PubMed. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC. (2024). PubMed Central. [Link]
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- 3. Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of di-Cbz-L-2,4-diaminobutanoic acid: An NMR-Centric Comparative Analysis
Introduction: The Critical Role of Characterization in Peptide Synthesis
In the precise world of peptide synthesis and drug development, the unequivocal structural confirmation of protected amino acid building blocks is not merely a procedural step but the foundation of success. Intermediates like Nα,Nγ-di-carbobenzoxy-L-2,4-diaminobutanoic acid (di-Cbz-L-DABA) are pivotal for introducing specific functionalities into novel therapeutic peptides. Any ambiguity in their structure—be it incorrect stereochemistry, incomplete protection, or the presence of residual reagents—can compromise the entire synthetic route, leading to failed sequences, impure products, and significant loss of time and resources.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of di-Cbz-L-DABA, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not just the "how" but the "why" behind experimental choices and compare the rich data from NMR with the complementary insights offered by Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Part 1: Primary Structural Elucidation via NMR Spectroscopy
NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of atomic connectivity and stereochemistry.
The Causality Behind Experimental Choices for NMR
Choosing the Right Solvent: The selection of an appropriate deuterated solvent is the first critical decision. While chloroform-d (CDCl₃) is a common choice for many organic molecules, labile protons, such as those on amide (N-H) and carboxylic acid (O-H) groups, often exchange or exhibit broad signals. For di-Cbz-L-DABA, dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. The hydrogen-bonding capability of DMSO-d₆ slows the exchange rate of the N-H and O-H protons, resulting in sharper, more easily identifiable signals that are crucial for confirming the presence of the Cbz protecting groups and the carboxylic acid moiety.
Why Both ¹H and ¹³C NMR are Essential:
-
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. This is invaluable for confirming the butanoic acid backbone (the -CH-CH₂-CH₂- chain).
-
¹³C NMR reveals the carbon skeleton of the molecule. It is particularly powerful for identifying quaternary carbons, such as the carbonyls (C=O) in the Cbz groups and the carboxylic acid, which are invisible in ¹H NMR. The number of distinct carbon signals immediately confirms or refutes the expected molecular symmetry.
Visualizing the Structure for NMR Analysis
To facilitate the discussion of NMR data, the structure of di-Cbz-L-DABA with key atoms labeled is presented below.
Caption: Molecular structure of di-Cbz-L-2,4-diaminobutanoic acid with key proton groups labeled for NMR assignment.
Predicted NMR Data for di-Cbz-L-DABA
While experimental spectra can vary slightly based on concentration and instrument, the following table summarizes the expected chemical shifts (δ) in DMSO-d₆. These predictions are based on known values for the L-2,4-diaminobutanoic acid backbone and standard chemical shift ranges for carbobenzoxy-protected amines.[1][2][3]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Expected Multiplicity (¹H) |
| COOH | ~12.0 - 13.0 | ~173 | Highly deshielded acidic proton. (Broad singlet) |
| Cbz Phenyl (10H) | ~7.30 - 7.40 | ~127-137 | Aromatic protons of the two benzyl groups. (Multiplet) |
| Nα-H | ~7.8 - 8.2 | N/A | Amide proton, coupled to Cα-H. (Doublet) |
| Nγ-H | ~7.2 - 7.6 | N/A | Amide proton, coupled to Cγ-H₂. (Triplet) |
| Cbz CH₂ (4H) | ~5.05 | ~65 | Methylene protons of the two benzyl groups. (Singlet) |
| Cα-H | ~4.0 - 4.2 | ~54 | Deshielded by adjacent COOH and Nα-Cbz. (Multiplet) |
| Cγ-H₂ | ~3.0 - 3.2 | ~38 | Deshielded by adjacent Nγ-Cbz. (Multiplet) |
| Cβ-H₂ | ~1.8 - 2.0 | ~29 | Aliphatic methylene group. (Multiplet) |
| Cbz C=O (2C) | N/A | ~156 | Carbonyl carbons of the two urethane groups. |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the di-Cbz-L-DABA sample.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal as a reference. Aim for a narrow, symmetrical peak shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with 8-16 scans. A spectral width of -2 to 14 ppm is appropriate.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024-4096 scans may be required for a good signal-to-noise ratio. A spectral width of 0 to 200 ppm is standard.
-
(Optional but Recommended) 2D NMR: Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks (e.g., confirming the Cα-Cβ-Cγ connectivity) and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual DMSO solvent peak to δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Part 2: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for complete structural elucidation, other techniques provide rapid, complementary data that can validate the synthesis at different stages.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[4][5] It is a fast and simple technique to verify the incorporation of the Cbz protecting groups and the presence of the carboxylic acid.
Key Expected FTIR Absorptions (cm⁻¹):
| Frequency (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 | N-H (Amide) | Stretch |
| ~3000-2500 (broad) | O-H (Carboxylic Acid) | Stretch |
| ~1715 | C=O (Carboxylic Acid) | Stretch |
| ~1690 | C=O (Urethane/Cbz) | Stretch |
| ~1540 | N-H | Bend |
| ~1250 | C-O | Stretch |
Experimental Protocol for FTIR (ATR):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid di-Cbz-L-DABA sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber. Identify the key vibrational bands and compare them to expected values.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering a definitive confirmation of the elemental composition.[6] Electrospray Ionization (ESI) is a soft ionization technique well-suited for protected amino acids.
Expected Mass Spectrometry Data (ESI-MS):
-
Molecular Formula: C₂₀H₂₂N₂O₆
-
Exact Mass: 386.1478 g/mol
-
Observed Ions (Positive Mode):
-
[M+H]⁺: m/z 387.1551
-
[M+Na]⁺: m/z 409.1370
-
[M+K]⁺: m/z 425.1109
-
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000). High-resolution instruments (like TOF or Orbitrap) are preferred for obtaining exact mass measurements.
-
Analysis: Compare the observed m/z values with the calculated values for the expected protonated or adducted molecular ions.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed molecular structure, connectivity, stereochemistry, quantitation. | Unambiguous structure elucidation; non-destructive. | Lower sensitivity; requires more sample; longer acquisition time. |
| FTIR | Presence of functional groups.[7] | Very fast; requires minimal sample; easy to operate. | Provides no connectivity information; ambiguous for complex molecules. |
| MS | Molecular weight and elemental formula (HRMS). | Extremely high sensitivity; confirms molecular formula. | Provides no stereochemical or isomeric information; destructive. |
Part 3: A Practical Workflow for Structural Confirmation
For researchers in a drug development pipeline, efficiency is key. The following workflow illustrates a logical approach to confirming the structure of a synthesized intermediate like di-Cbz-L-DABA.
Sources
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 6. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cbz and Fmoc Protection of 2,4-Diaminobutyric Acid for Advanced Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (DAB) offers a gateway to novel structures with enhanced biological activity and stability. The bifunctional nature of DAB, with its α- and γ-amino groups, presents a unique synthetic challenge: the need for precise, regioselective protection to ensure controlled peptide chain elongation. This guide provides an in-depth, objective comparison of two cornerstone protecting groups, Carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of DAB. We will delve into the mechanistic nuances, strategic advantages, and field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Imperative for Orthogonal Protection of 2,4-Diaminobutyric Acid
2,4-Diaminobutyric acid is a versatile building block in medicinal chemistry, valued for its ability to introduce a positive charge and a branching point in a peptide backbone.[1] However, the presence of two primary amino groups necessitates an orthogonal protection strategy. This approach employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for the independent manipulation of the α- and γ-amino functionalities.[2] This level of control is paramount for sophisticated peptide modifications, such as side-chain lactamization, pegylation, or the attachment of cytotoxic payloads in antibody-drug conjugates.
Head-to-Head Comparison: Cbz vs. Fmoc for DAB Protection
The choice between Cbz and Fmoc protection fundamentally dictates the overall synthetic strategy, influencing everything from reaction conditions to deprotection protocols. The key distinction lies in their lability: Cbz is typically removed by hydrogenolysis, while Fmoc is cleaved under basic conditions.[3]
| Feature | Carbobenzyloxy (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | 9-fluorenylmethyl chloroformate (Fmoc-Cl), Fmoc-OSu |
| Typical Protection Conditions | Schotten-Baumann (aq. base, 0°C to rt) | Schotten-Baumann or anhydrous (e.g., pyridine/CH2Cl2) |
| Deprotection Condition | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH) | Base-labile (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to Fmoc and Boc | Orthogonal to Cbz and Boc (acid-labile) |
| Key Advantages | Stable to a wide range of conditions, cost-effective. | Mild deprotection, automation-friendly for SPPS. |
| Potential Drawbacks | Hydrogenolysis incompatible with sulfur-containing residues. | Quasi-orthogonal to Cbz under certain hydrogenolysis conditions.[4] |
Regioselectivity: A Tale of Two Amino Groups
The differential reactivity of the α- and γ-amino groups of DAB is the cornerstone of selective protection. Generally, the α-amino group is more nucleophilic due to the influence of the adjacent carboxyl group. This inherent reactivity can be exploited to achieve selective Nα-protection.
While direct comparative studies on the regioselectivity of Cbz vs. Fmoc for DAB are not extensively documented, we can infer from the general principles of amino acid chemistry. Both Cbz-Cl and Fmoc-Cl, being highly reactive acylating agents, will preferentially react with the more nucleophilic α-amino group under carefully controlled conditions (e.g., low temperature, controlled stoichiometry).
For the synthesis of orthogonally protected DAB, a common strategy involves the initial protection of the α-amino group, followed by the protection of the γ-amino group with a different protecting group. For instance, the synthesis of the commercially available and widely used Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid often starts from a precursor where the α-amino group is already selectively protected.
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid
This protocol outlines a common route for preparing the orthogonally protected DAB derivative, which is a crucial building block in solid-phase peptide synthesis (SPPS).
Figure 1. Synthetic workflow for Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid.
Step 1-2: From Glutamic Acid to Cbz-Protected DAB
A multi-step synthesis starting from L-glutamic acid can be employed to generate Nα-Cbz-L-2,4-diaminobutyric acid. This often involves a Hofmann or Curtius rearrangement of a protected glutamine derivative.
Step 3: Nγ-Boc Protection
-
Dissolution: Dissolve Nα-Cbz-L-2,4-diaminobutyric acid (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Adjust the pH of the solution to approximately 9-10 with a suitable base (e.g., sodium carbonate).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the pH.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Acidify the reaction mixture and extract the product with an organic solvent. Purify by column chromatography to yield Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid.
Step 4: Selective Cbz Deprotection
-
Catalyst Suspension: In a flask, suspend Nα-Cbz-Nγ-Boc-L-2,4-diaminobutyric acid in a suitable solvent (e.g., methanol) and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric pressure.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the Cbz group is completely removed.
-
Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Nγ-Boc-L-2,4-diaminobutyric acid.
Step 5: Nα-Fmoc Protection
-
Dissolution: Dissolve the Nγ-Boc-L-2,4-diaminobutyric acid in a mixture of acetone and water.
-
pH Adjustment: Adjust the pH to 7.5-8 with a base like sodium hydroxide.
-
Addition of Fmoc-OSu: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) to the solution.
-
Reaction and Isolation: Stir the reaction at room temperature and upon completion, perform a standard work-up and purification to yield Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid. A reported yield for a similar two-step process starting from Fmoc-Gln-OH is 86.5% for the formation of Fmoc-Dab-OH, followed by the Boc protection step.[5]
Deprotection Strategies: Liberating the Amino Functionalities
The choice of protecting group dictates the deprotection strategy, a critical step in peptide synthesis.
Cbz Deprotection
The Cbz group is renowned for its stability, but it can be efficiently removed under specific conditions.
Figure 2. Common deprotection methods for the Cbz group.
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz removal.[6] It involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst. The byproducts, toluene and carbon dioxide, are volatile and easily removed. However, this method is not compatible with peptides containing sulfur, such as methionine or cysteine, as the catalyst can be poisoned.
-
Strong Acids: Treatment with strong acids like hydrogen bromide in acetic acid can also cleave the Cbz group. This method is often used when hydrogenolysis is not feasible.
Fmoc Deprotection
The base-lability of the Fmoc group is the cornerstone of modern solid-phase peptide synthesis.
Figure 3. Standard deprotection of the Fmoc group.
Deprotection is typically achieved by treating the Fmoc-protected peptide with a 20% solution of piperidine in dimethylformamide (DMF). The reaction is rapid, often completing within minutes at room temperature. The byproducts are dibenzofulvene and its piperidine adduct, which are washed away during the synthesis cycle.
Conclusion: Making the Right Choice for Your Synthesis
Both Cbz and Fmoc are powerful tools for the protection of 2,4-diaminobutyric acid, each with its distinct advantages and limitations.
-
Cbz protection is a classic, robust, and cost-effective method, particularly well-suited for solution-phase synthesis. Its stability to a wide range of reagents offers significant flexibility. However, the harsh conditions required for deprotection (hydrogenolysis or strong acids) can limit its compatibility with sensitive substrates.
-
Fmoc protection is the undisputed champion for solid-phase peptide synthesis due to its mild, base-labile deprotection conditions, which are compatible with a wide array of functional groups and allow for the automation of the synthetic process. The synthesis of orthogonally protected Fmoc-Dab(Boc)-OH is well-established, providing a versatile building block for complex peptide architectures.
Ultimately, the optimal choice between Cbz and Fmoc depends on the specific synthetic strategy, the nature of the target peptide, and the other functional groups present in the molecule. A thorough understanding of the principles of orthogonal protection and the nuances of each protecting group will enable researchers to navigate the complexities of peptide synthesis and unlock the full potential of 2,4-diaminobutyric acid in drug discovery and development.
References
-
PubChem. 2,4-Diaminobutyric acid. National Center for Biotechnology Information. Available at: [Link].
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].
- Google Patents.
-
PubMed. Synthesis, characterization and hybridization studies of new nucleo-gamma-peptides based on diaminobutyric acid. J Pept Sci. 2006;12(12):829-35. Available at: [Link].
- MDPI. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. 2022;27(15):4985.
- Google Patents. Synthetic method of Fmoc-Dab(Boc)-OH. CN105348147A.
- PubMed.
- Chemistry LibreTexts. 18.2: Reactions of Amino Acids. 2022.
- YouTube. General Reactivity of Amino Acids. 2019.
- ResearchGate.
- PubMed. The Stereocontrolled Biosynthesis of Mirror-Symmetric 2,4-Diaminobutyric Acid Homopolymers Is Critically Governed by Adenylation Activations. ACS Chem Biol. 2020;15(7):1964-1973.
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A Senior Application Scientist's Guide to Validating di-Cbz-L-2,4-diaminobutanoic Acid Incorporation via Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of non-proteinogenic amino acids (npAAs) into peptide sequences is a cornerstone of modern peptide chemistry and drug development. These unique building blocks, such as di-Cbz-L-2,4-diaminobutanoic acid (di-Cbz-DABA), offer a means to introduce novel functionalities, enhance proteolytic stability, and constrain peptide conformation. However, the successful synthesis of these modified peptides is contingent upon rigorous analytical validation to confirm the precise incorporation of the npAA. This guide provides a comprehensive comparison of Edman degradation and mass spectrometry for this purpose, grounded in experimental principles and practical considerations.
The Imperative of Sequence Validation
Solid-phase peptide synthesis (SPPS), while a powerful technique, is not infallible, especially when incorporating bulky or chemically complex npAAs like di-Cbz-DABA. Incomplete coupling reactions can lead to the unintended deletion of the npAA from the final peptide sequence. Therefore, robust analytical methods are essential to verify the integrity of the synthesized peptide.
Edman Degradation: A Definitive, Sequential Approach
Developed by Pehr Edman, this classical method provides a stepwise determination of the amino acid sequence from the N-terminus of a peptide.[1][2] The process involves a series of chemical reactions that label, cleave, and identify one amino acid at a time.[1][2]
Experimental Protocol for Validation of di-Cbz-DABA Incorporation
The following protocol outlines the use of an automated Edman sequencer to confirm the presence and position of a di-Cbz-DABA residue within a synthetic peptide.
1. Sample Preparation:
-
A purified peptide sample (typically 10-100 picomoles) is immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.[3]
-
This immobilization is crucial to prevent sample loss during the subsequent reaction and washing steps.[3]
2. Automated Edman Chemistry Cycles: The core of the method is a repeated three-step process[4]:
- Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[1][5]
- Cleavage: Under acidic conditions (typically using trifluoroacetic acid - TFA), the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ) derivative.[1][5] This step leaves the rest of the peptide chain intact but shortened by one residue.
- Conversion: The ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.[1][2][5]
3. PTH-Amino Acid Identification:
-
The resulting PTH-amino acid derivative is injected into a high-performance liquid chromatography (HPLC) system.[3][6]
-
Each of the 20 common PTH-amino acids has a characteristic retention time, allowing for its identification by comparison to a standard chromatogram.
-
Crucially for this application, a PTH-di-Cbz-DABA standard must be synthesized and characterized to establish its unique retention time. The presence of a peak at this specific retention time in the chromatogram of the corresponding cycle provides unambiguous evidence of di-Cbz-DABA incorporation at that position.
Caption: The iterative workflow of the Edman degradation process.
A Comparative Look: Edman Degradation vs. Mass Spectrometry
In modern proteomics and peptide analysis, mass spectrometry (MS) has become a dominant technology due to its high sensitivity and throughput.[7][8] However, a direct comparison reveals that Edman degradation retains significant advantages in specific applications.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical cleavage from the N-terminus.[1] | Measurement of mass-to-charge ratio of peptide fragments.[7][8] |
| Data Output | HPLC chromatogram identifying PTH-amino acids by retention time.[6] | Mass spectrum showing peptide fragment ions. |
| Validation of di-Cbz-DABA | Unambiguous identification at a specific cycle via a custom standard. | Inferred from the mass difference in the fragmentation pattern. |
| Key Advantage | High accuracy for N-terminal sequencing; independent of sequence databases.[9][10] | High sensitivity, high throughput, and ability to analyze complex mixtures and internal sequences.[7][9] |
| Limitations | Ineffective with N-terminally blocked peptides; limited to ~30-50 residues; lower throughput.[1][6][11] | Can struggle with isobaric residues (e.g., Leu/Ile) and may require database matching for interpretation.[10] |
The Power of an Orthogonal Approach
While mass spectrometry provides invaluable information about the overall mass and fragmentation pattern of a peptide, Edman degradation offers a direct and sequential verification of the N-terminal sequence. The two techniques are often complementary.[9] For the validation of a novel peptide therapeutic containing a critical npAA like di-Cbz-DABA, a dual approach is often the most scientifically rigorous:
-
Mass Spectrometry: To confirm the correct molecular weight of the full-length peptide, providing initial evidence of successful incorporation.
-
Edman Degradation: To definitively confirm the position of the di-Cbz-DABA residue within the sequence, particularly if it is located near the N-terminus.
This orthogonal strategy provides a self-validating system, ensuring the highest level of confidence in the identity and purity of the synthesized peptide, a critical consideration for both research and regulatory purposes.[9]
References
-
Creative Biolabs. Advantages of Edman Degradation Method Compared to Mass Spectrometry. Available from: [Link].
-
Leading Biology. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide. Available from: [Link].
-
MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Available from: [Link].
-
Gerpe, M. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. 2021 Aug 13. Available from: [Link].
-
Wikipedia. Edman degradation. Available from: [Link].
-
Leading Biology. Edman Degradation: Principles, Methods, and Optimization Strategies. Available from: [Link].
-
MtoZ Biolabs. 4 Steps of Edman Degradation. Available from: [Link].
-
Creighton, T.E. Peptide Sequencing by Edman Degradation. In: Encyclopedia of Life Sciences. John Wiley & Sons, Ltd; 2001. Available from: [Link].
-
Chemistry LibreTexts. 26.7: The Edman Degradation. 2022 Sep 25. Available from: [Link].
-
Novor Cloud. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. 2021 Aug 13. Available from: [Link].
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing. Available from: [Link].
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- 3. Edman Degradation: Principles, Methods, and Optimization Strategies [en.biotech-pack.com]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 10. Advantages of Edman Degradation Method Compared to Mass Spectrometry | Baitec Biotechnology [en.biotech-pack.com]
- 11. novor.cloud [novor.cloud]
A Senior Application Scientist's Guide to Peptide Conformation: Evaluating the Impact of di-Cbz-L-2,4-diaminobutanoic Acid
For researchers, scientists, and drug development professionals, mastering the art of peptide design is a critical step toward therapeutic innovation. The inherent flexibility of peptides often hinders their efficacy and stability, making conformational control a paramount objective.[1] This guide provides an in-depth evaluation of di-Cbz-L-2,4-diaminobutanoic acid (di-Cbz-L-Dab), a non-natural amino acid, as a tool to impose specific structural constraints on peptide backbones. We will explore the underlying mechanisms, present detailed experimental protocols for validation, and compare this strategy against other established methods.
The Challenge of Peptide Flexibility and the Rationale for Constraint
Linear peptides in solution exist as an ensemble of conformations, a dynamic state that presents significant challenges for drug development.[1] This conformational heterogeneity can lead to a high entropic penalty upon binding to a target receptor, resulting in lower binding affinity.[1] Furthermore, flexible, extended structures are more susceptible to proteolytic degradation, reducing their in-vivo half-life.[1]
By introducing conformational constraints, we can pre-organize a peptide into its bioactive conformation—the specific three-dimensional shape it adopts when bound to its target. This strategy can significantly enhance binding affinity, improve specificity, and increase resistance to enzymatic degradation, thereby improving overall drug-like properties.[2][3] The incorporation of specialized amino acids is a powerful chemical strategy to achieve this goal.[4]
The Tool: Understanding di-Cbz-L-2,4-diaminobutanoic Acid (di-Cbz-L-Dab)
L-2,4-diaminobutanoic acid (Dab) is a non-proteinogenic amino acid, structurally similar to ornithine but with a shorter side chain. Its incorporation into a peptide introduces a side-chain primary amine, which can alter the peptide's physicochemical properties and conformational landscape.[5]
The molecule specified, di-Cbz-L-Dab , features two carboxybenzyl (Cbz or Z) protecting groups, one on the α-amino group and one on the side-chain (γ-amino) group.
-
Structure: The core Dab residue provides a unique side chain length and basicity.
-
Cbz Groups: The Cbz groups are bulky and aromatic. In the context of a final peptide therapeutic, these are typically removed. However, if retained, their steric bulk would severely restrict the Ramachandran angles (φ, ψ) of the peptide backbone, forcing it into specific turn or helical structures. Their aromatic nature could also lead to influential π-π stacking interactions.
For the purpose of peptide synthesis, a more practical precursor is an orthogonally protected version, such as Fmoc-L-Dab(Boc)-OH, where the side chain protection (Boc) is removed during the final cleavage and deprotection step, leaving the free Dab residue in the peptide. This guide will focus on the conformational impact of the underlying L-Dab residue, as this is the most common application in therapeutic peptide design.
Experimental Workflows for Evaluating Conformational Impact
To rigorously assess the structural changes induced by incorporating L-Dab, a combination of spectroscopic and computational methods is essential. Each technique provides complementary information, from global secondary structure to precise atomic-level details.
Caption: Experimental workflow for evaluating the conformational impact of L-Dab incorporation.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is a rapid, low-concentration technique that provides a qualitative and quantitative overview of a peptide's secondary structure content in solution.[6][7] It measures the differential absorption of left- and right-circularly polarized light by chiral chromophores, primarily the peptide backbone amides.[7]
Key Principles & Interpretation: Different secondary structures produce characteristic CD spectra in the far-UV region (190-250 nm).[7]
| Secondary Structure | Positive Maximum (nm) | Negative Maxima/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| β-Turn | Weak signal, varies by turn type | ~205 (negative), ~225-230 (positive) |
| Random Coil | ~212 | ~195 |
Source: Adapted from BenchChem.[7]
Impact of L-Dab: If L-Dab successfully induces a β-turn or stabilizes a helix, a distinct change in the CD spectrum compared to the native, flexible peptide will be observed. An increase in the negative bands at 208 and 222 nm would suggest helical stabilization, while changes around 205 and 225 nm might indicate turn formation.
Detailed Experimental Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Ensure the peptide sample is highly pure (>95% by HPLC) to avoid interference.[8]
-
Prepare a stock solution of the peptide at a known, accurate concentration (e.g., 1 mg/mL). Determining accurate concentration is critical for calculating mean residue ellipticity.[8]
-
Select a buffer that is transparent in the far-UV range, such as a 10 mM sodium phosphate buffer at the desired pH (e.g., pH 7.4).[6][8] Avoid buffers with high chloride concentrations or other components that absorb in the target wavelength range.
-
-
Instrument Setup:
-
Use a quartz cuvette with a known path length, typically 1 mm for standard measurements.[6]
-
Continuously flush the instrument with dry nitrogen gas to prevent ozone formation from UV light, which can interfere with measurements.
-
-
Data Acquisition:
-
Prepare a final peptide solution at a concentration of approximately 100 μM in the chosen buffer.[6]
-
First, acquire a baseline spectrum of the buffer blank using the same instrument settings as the sample.[6]
-
Rinse the cuvette thoroughly, then load the peptide sample.
-
Acquire the peptide spectrum over a wavelength range of 195-260 nm.[6]
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum to correct for solvent absorbance.[6]
-
Convert the raw data (typically in millidegrees, mdeg) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the cuvette path length in cm.[6]
-
The final [θ] values can be used with deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights
While CD gives a global picture, NMR spectroscopy provides detailed, atomic-level information about the peptide's 3D structure and dynamics in solution.[9][10] It is the gold standard for identifying specific intramolecular interactions, such as the hydrogen bonds that define a β-turn.[6]
Caption: General workflow for peptide structure determination using 2D NMR spectroscopy.
Key Principles & Interpretation:
-
Nuclear Overhauser Effect (NOE): An NOE between two protons indicates they are close in space (typically < 5 Å). A key indicator of a β-turn is a strong NOE between the amide proton (NH) of residue i+3 and the amide proton of residue i+2, or between the α-proton (αH) of residue i+1 and the NH of residue i+2.[11]
-
Chemical Shifts: The chemical shifts of α-protons can be indicative of secondary structure. Shifts lower than random coil values suggest β-sheet/turn propensity, while higher values suggest α-helical character.
-
Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in stable intramolecular hydrogen bonds (which have smaller shifts). This is a powerful tool for confirming the hydrogen bonds that define secondary structures.[11]
Detailed Experimental Protocol for 2D NMR:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or an organic solvent like CD₃OH for solubility). The presence of H₂O is necessary to observe exchangeable amide protons.
-
The required concentration is much higher than for CD, typically in the range of 1-5 mM.[12]
-
Adjust the pH to the desired value (e.g., pH 5.0) to slow down the exchange of amide protons with the solvent.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR experiments on a high-field spectrometer (≥ 600 MHz).
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to a single amino acid's spin system, allowing for residue-type identification.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close to each other, providing the distance restraints necessary for structure calculation.[11][12] ROESY is often preferred for medium-sized peptides to avoid zero-crossing issues.
-
-
Data Processing and Structure Calculation:
-
Process the spectra using software like TopSpin or NMRPipe.
-
Assign all proton resonances by combining information from TOCSY and NOESY spectra in a process called sequential assignment.
-
Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.
-
Use structure calculation software (e.g., CYANA, CNS, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental restraints.[11]
-
Comparative Analysis: di-Cbz-L-Dab vs. Other Constraining Strategies
The choice of a constraining element depends on the desired final conformation and the chemical context. L-Dab is particularly useful for inducing turns or for creating lactam bridges (side-chain to side-chain or side-chain to terminus cyclization).
| Strategy | Constraining Element | Primary Induced Structure | Key Advantages | Key Considerations |
| Side-Chain Modification | L-Dab / L-Ornithine | β-Turns, Helices, Lactam Bridges | Versatile for turns and cyclization; maintains peptide backbone.[13] | Requires specific placement; side-chain reactivity. |
| α,α-Disubstitution | Aminoisobutyric acid (Aib) | 3₁₀- and α-Helices | Strong helix-inducing propensity; sterically restrictive.[14] | Limited to helical structures; can be difficult to couple in synthesis. |
| Backbone Cyclization | Head-to-tail amide bond | Varies (Turns, Sheets) | High stability to exopeptidases; global constraint.[15] | Can be synthetically challenging; requires optimal linker length. |
| Peptide Stapling | All-hydrocarbon staple (i, i+4 or i, i+7) | α-Helix | Stabilizes helices; enhances cell permeability and stability.[2] | Requires specialized amino acids and ring-closing metathesis. |
| Stereochemical Modification | D-amino acids | β-Hairpins, Turns | Can induce sharp turns; increases proteolytic resistance.[16][17] | Can disrupt existing secondary structures if placed incorrectly.[17] |
| N-Alkylation | N-methyl amino acids | Turns; Disrupts H-bonds | Increases proteolytic resistance and membrane permeability.[4] | Prevents H-bond donation, disrupting helices/sheets. |
Conclusion: A Versatile Tool for Rational Peptide Design
The incorporation of L-2,4-diaminobutanoic acid represents a powerful and versatile strategy for imposing conformational constraints on peptides. Its unique side-chain length and reactive amine handle make it an excellent choice for inducing β-turns and serving as an anchor point for various cyclization strategies.
By employing a systematic evaluation workflow combining Circular Dichroism for a global structural overview and NMR spectroscopy for high-resolution detail, researchers can precisely characterize the conformational impact of this modification. When compared to other constraining methods, L-Dab offers a balance of significant structural influence and synthetic accessibility. As the field of peptide therapeutics continues to advance, the rational application of non-natural amino acids like L-Dab will remain a cornerstone of designing potent, stable, and highly specific next-generation drugs.
References
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- American Peptide Society. (n.d.). Analysis. American Peptide Society Website.
- BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. BenchChem Application Note.
- Dougherty, P. G., Sahni, A., & Pei, D. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology.
- Gellman, S. H., et al. (2001). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society.
- Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry.
- Costa, A. R., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules.
- American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Symposium Series.
- Groupe Français des Peptides et des Protéines (GFPP). (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP Archives.
- Hilpert, K., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Pharmaceuticals.
- Thompson, R. E., et al. (2020). β-Turn Mimics by Chemical Ligation. Organic Letters.
- Request PDF. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate.
- Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols.
- Tecan. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Tecan Website.
- Pini, A., et al. (2005). Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. Biochemical Journal.
- Dougherty, P. G., Sahni, A., & Pei, D. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology.
- Kessler, H., et al. (1988). Peptide conformations. 42. Conformation of side chains in peptides using heteronuclear coupling constants obtained by two-dimensional NMR spectroscopy. Journal of the American Chemical Society.
- BenchChem. (2025). Constraining Peptides: A Comparative Guide to the Conformational Effects of 2,4-Diamino-2-methylbutanoic Acid. BenchChem Guide.
- Atzrodt, J., & Kurz, M. (2018). NMR in structural determination of proteins and peptides. NMIMS Pharmacy Journal.
- Jiménez-Rosales, A., et al. (2023). Assessing the fast prediction of peptide conformers and the impact of non-natural modifications. Computational and Structural Biotechnology Journal.
- Gellman, S. H. (1998). The Twists and Turns of β-Peptides. Accounts of Chemical Research.
- López-Márquez, A., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry.
- Creative Peptides. (2024). Function of dipeptide diaminobutyroyl benzylamide diacetate in skin. Creative Peptides Blog.
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. Journal of Biological Chemistry.
- Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Biomolecules.
- Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling.
- Datta, D., & Schepartz, A. (2020). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem.
- Conlon, J. M., et al. (2013). Conformational and Functional Effects Induced by D- and L-Amino Acid Epimerization on a Single Gene Encoded Peptide from the Skin Secretion of Phyllomedusa punctata. PLoS ONE.
- Smith, A. B., et al. (2014). Synthesis of a Series of Diaminoindoles. Organic Letters.
- BenchChem. (2025). The Structural Impact of the 2-Methyl Group in 2,4-Diamino-2-methylbutanoic Acid Containing Peptides: A Comparative Guide. BenchChem Guide.
- Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University Thesis.
- Sargsyan, A., et al. (2018). Tuning Conformation and Properties of Peptidomimetic Backbones through Dual N/Cα-Substitution. Bioconjugate Chemistry.
- Request PDF. (n.d.). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. ResearchGate.
- Kudo, F., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology.
- GenScript. (n.d.). Peptide Modifications. GenScript Website.
- Eplee, R. E. (2017). Synthesis of 4-amino-2,4-dioxobutanoic acid. Google Patents (US9963423B2).
- ChemicalBook. (n.d.). N-alpha-Cbz-D-2-4-diaminobutanoic acid. ChemicalBook Website.
- Eplee, R. E. (2016). Preparation of 4-amino-2,4-dioxobutanoic acid. Google Patents (US9290443B2).
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Safety Operating Guide
Comprehensive Safety and Handling Guide for (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid
Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. This guide provides an in-depth operational and safety framework for handling (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid, a protected amino acid derivative. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but a deep understanding of the rationale behind these safety protocols, ensuring both personal safety and the integrity of your research.
Hazard Assessment and Chemical Profile
This compound is a white powder whose toxicological properties have not been fully investigated.[1] However, based on available Safety Data Sheets (SDS) for this and structurally similar compounds, a clear hazard profile can be established.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation[2][3] |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][3] The benzyloxycarbonyl protecting groups and the butanoic acid core contribute to its chemical reactivity and potential for biological interaction. Therefore, a robust personal protective equipment (PPE) strategy is non-negotiable.
Personal Protective Equipment (PPE): A Multi-Faceted Approach
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific laboratory operation being performed. Below, we detail the required PPE for various stages of handling this compound, explaining the "why" behind each choice.
Core PPE for All Operations:
-
Lab Coat: A full-coverage lab coat is your first line of defense, protecting your skin and personal clothing from accidental splashes and spills.[4][5]
-
Closed-Toe Shoes: Non-permeable, closed-toe shoes are mandatory to prevent injury from dropped equipment or chemical spills.[4]
Task-Specific PPE Requirements:
| Operation | Required PPE | Rationale |
| Weighing and Solid Handling | • Safety Goggles• Nitrile Gloves• N95 Respirator (or work in a fume hood) | The fine particulate nature of the solid chemical poses a significant inhalation risk, which can cause respiratory irritation.[1][2] Safety goggles provide a seal around the eyes to protect against airborne particles.[6] Nitrile gloves prevent skin contact and subsequent irritation.[4] |
| Dissolving in Solvents | • Chemical Splash Goggles• Nitrile Gloves• Face Shield (recommended) | The risk of splashes is highest during this stage. Chemical splash goggles are essential to protect the eyes from direct liquid contact.[5][6] A face shield offers an additional layer of protection for the entire face.[5] |
| Running Reactions and Work-up | • Safety Glasses with Side-Shields• Nitrile Gloves | At this stage, the compound is in solution, reducing the risk of airborne particulates. However, the potential for splashes remains, necessitating continued eye and hand protection.[6] |
| Spill Cleanup | • Chemical Splash Goggles• Nitrile Gloves• Disposable Gown/Coveralls• N95 Respirator | In the event of a spill, a higher level of protection is required to manage the increased risk of exposure. A disposable gown and respirator minimize skin and respiratory contact with the potentially widespread chemical.[4] |
dot
Caption: PPE selection workflow for handling this compound.
Operational Plans: From Handling to Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Have a chemical spill kit appropriate for solid reagents nearby.
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[1][8]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[2] Seek immediate medical attention.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of chemical waste is as crucial as its safe handling. This compound and its containers must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions of the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]
-
-
Container Management:
-
Empty containers must be triple-rinsed with an appropriate solvent.[9]
-
The first rinsate must be collected and disposed of as hazardous waste.[9][10] Subsequent rinses of containers that held non-highly toxic substances may be discarded down the drain with copious amounts of water, provided the pH is neutral and there is no contamination with solvents or heavy metals.[9]
-
-
Final Disposal:
By adhering to these comprehensive guidelines, you contribute to a culture of safety and ensure the responsible management of chemical reagents in your laboratory.
References
-
Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Synerzine. (n.d.). Butanoic acid (Natural) Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
Laballey.com. (2025). Butyric Acid Lab Grade Safety Data Sheet. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Disposal. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Breckland Scientific. (2018). Butanoic Acid - SAFETY DATA SHEET. Retrieved from [Link]
-
University of Washington. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(((Benzyloxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
-
ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
